Myt1-IN-4
Description
Properties
Molecular Formula |
C25H27N7O2 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[6-amino-2-cyclopropyl-5-(3-hydroxy-2,6-dimethylphenyl)-3-methylpyrrolo[2,3-b]pyrazin-7-yl]-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
InChI |
InChI=1S/C25H27N7O2/c1-13-4-7-18(33)14(2)22(13)32-23(26)19(21-24(32)28-15(3)20(29-21)16-5-6-16)25(34)30-10-11-31-17(12-30)8-9-27-31/h4,7-9,16,33H,5-6,10-12,26H2,1-3H3 |
InChI Key |
SJUCQFPJGCKBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=C(N=C32)C)C4CC4)C(=O)N5CCN6C(=CC=N6)C5)N |
Origin of Product |
United States |
Foundational & Exploratory
The Gatekeeper of Mitosis: A Technical Guide to Myt1-Mediated CDK1 Phosphorylation and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Myt1 kinase, a critical regulator of the cell cycle. We will explore its molecular mechanism, the signaling pathways that govern its activity, and its role as a therapeutic target in oncology. This document synthesizes key research findings, presenting quantitative data and detailed experimental protocols to support further investigation and drug development efforts.
Introduction: Myt1 and the G2/M Checkpoint
Progression through the cell cycle is a tightly controlled process, orchestrated by the sequential activation and inactivation of cyclin-dependent kinases (CDKs). The transition from the G2 phase to mitosis (M phase) is a point of no return, and its initiation is governed by the master mitotic regulator, the CDK1-Cyclin B complex, also known as the M-phase Promoting Factor (MPF).[1]
Protein kinase, membrane-associated tyrosine/threonine 1 (Myt1), a member of the Wee1 family of protein kinases, is a key guardian of this transition.[1] It functions as a critical component of the G2/M checkpoint, a surveillance mechanism that prevents cells from entering mitosis prematurely, particularly in the presence of DNA damage.[2][3] By catalyzing the inhibitory phosphorylation of CDK1, Myt1 ensures that the cell has adequate time for DNA repair, thereby maintaining genomic integrity.[1][4] In many cancer cells, which often have a defective G1 checkpoint, this reliance on the G2/M checkpoint becomes a crucial survival mechanism, making Myt1 a compelling target for therapeutic intervention.[2][3][5]
The Core Mechanism: Inhibitory Phosphorylation of CDK1
The primary function of Myt1 is to directly inhibit the kinase activity of CDK1. This is achieved through the phosphorylation of specific residues within the ATP-binding site of the CDK1 subunit.
Mechanism of Inhibition:
-
Dual-Specificity Kinase Activity: Myt1 is a dual-specificity kinase, capable of phosphorylating both threonine and tyrosine residues.[6]
-
Phosphorylation Sites: It primarily phosphorylates CDK1 on Threonine 14 (Thr14) and, to a lesser extent, Tyrosine 15 (Tyr15) .[2][7] This dual phosphorylation physically obstructs the ATP-binding pocket of CDK1, rendering the CDK1-Cyclin B complex inactive.[1]
-
Suppression of Mitotic Entry: The inactive, phosphorylated CDK1-Cyclin B complex (pre-MPF) is unable to trigger the downstream cascade of events required for mitotic entry, such as nuclear envelope breakdown and chromosome condensation. This effectively halts the cell cycle at the G2/M boundary.[2][8]
Distinct Roles of Myt1 and Wee1:
While both Myt1 and Wee1 are inhibitory kinases for CDK1, they have distinct subcellular localizations and primary targets, suggesting partially redundant but non-identical functions.
| Feature | Myt1 | Wee1 |
| Primary Location | Cytoplasm; anchored to the membranes of the Endoplasmic Reticulum and Golgi apparatus.[1][2][6] | Nucleus.[1][4] |
| Primary CDK1 Target Site | Threonine 14 (Thr14).[2][9] | Tyrosine 15 (Tyr15).[4] |
| Function | Regulates cytoplasmic CDK1 activity and can sequester the CDK1-Cyclin B complex in the cytoplasm.[6][10] | Regulates nuclear CDK1 activity, crucial for preventing mitosis during S phase and G2.[4] |
This spatial separation allows for comprehensive regulation of the entire cellular pool of CDK1, ensuring that both nuclear and cytoplasmic mitotic events are properly coordinated.[6]
Signaling Pathways and Regulation
The activity of Myt1 is not constitutive; it is tightly regulated by a network of upstream kinases and phosphatases that respond to cell cycle cues. The core pathway involves a balance of "stop" and "go" signals converging on the CDK1-Cyclin B complex.
Core Myt1-CDK1 Regulatory Pathway
The fundamental role of Myt1 is to act as a brake on the cell cycle. This is countered by the Cdc25 family of phosphatases, which remove the inhibitory phosphates from CDK1, thereby activating it and promoting mitotic entry.[2][11]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Myt1 Kinase: An Emerging Cell-Cycle Regulator for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. sdbonline.org [sdbonline.org]
- 7. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Reactome | Myt-1 mediated phosphorylation of Cyclin B:Cdc2 complexes [reactome.org]
- 10. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Gatekeeper of Mitosis: A Technical Guide to Myt1 Protein Structure and Active Site
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Myt1 protein kinase, a critical regulator of the G2/M cell cycle checkpoint. We delve into its molecular structure, the intricacies of its active site, its role in cellular signaling, and its emergence as a promising target for cancer therapeutics. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its regulatory networks to serve as an essential resource for professionals in the field.
Introduction to Myt1 Kinase
Myt1, or Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase, is a member of the Wee1 family of protein kinases.[1] Its primary function is to negatively regulate entry into mitosis by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (Cdk1)-Cyclin B complex, also known as the Maturation Promoting Factor (MPF).[1][2] Unlike its nuclear counterpart, Wee1, Myt1 is primarily localized to the cytoplasm, specifically the endoplasmic reticulum and Golgi complex.[1][2] This spatial separation allows for a dual-level control over Cdk1 activity, with Wee1 acting in the nucleus and Myt1 in the cytoplasm.[1][3]
Myt1's role as a gatekeeper of the G2/M transition makes it a crucial component of the cell cycle checkpoint, preventing cells with damaged DNA from proceeding into mitosis and thus avoiding "mitotic catastrophe".[1][4] This function has significant implications in oncology, as many cancer cells exhibit a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for survival.[5] Targeting Myt1 presents a strategic opportunity to selectively eliminate these cancer cells, and as a result, Myt1 has emerged as a compelling target for drug development.[6][7][8]
Myt1 Protein Structure
The human Myt1 protein is comprised of distinct functional domains that contribute to its regulation and catalytic activity. It consists of an N-terminal regulatory domain, a central protein kinase domain, and a C-terminal domain responsible for substrate interaction.[1]
Domain Architecture
-
N-Terminal Regulatory Domain: This region contains phosphorylation sites that are targeted by upstream kinases, leading to the modulation of Myt1 activity.[1] For example, phosphorylation by Cdk1/cyclin B creates a negative feedback loop, while phosphorylation by other kinases like p90Rsk can also inhibit Myt1.[9]
-
Central Kinase Domain: This conserved domain harbors the active site responsible for ATP binding and phosphoryl transfer to its substrate, Cdk1. The kinase domain of Myt1 shares homology with other members of the Wee1 family.[3]
-
C-Terminal Domain: This region is crucial for recognizing and binding to the Cdk1-Cyclin B complex.[2][10] It ensures the specific targeting of Myt1's kinase activity to its primary substrate.
Crystallographic Insights
The three-dimensional structure of the human Myt1 kinase domain has been elucidated through X-ray crystallography, providing invaluable insights into its active site and mechanism of inhibition. These structures, available in the Protein Data Bank (PDB), reveal the precise interactions between Myt1 and small molecule inhibitors.
| PDB ID | Ligand | Resolution (Å) | Organism |
| 8D6E | Lunresertib (RP-6306) | 2.15 | Homo sapiens |
| 5VD1 | PHA-848125 | 1.70 | Homo sapiens |
Table 1: Crystallographic Data of Human Myt1 Kinase Domain.[6][11]
The availability of these crystal structures provides a robust framework for structure-based drug design, enabling the development of more potent and selective Myt1 inhibitors.[7]
The Myt1 Active Site and Catalytic Function
The active site of Myt1 is where the enzymatic phosphorylation of Cdk1 occurs. Myt1 is a dual-specificity kinase, meaning it can phosphorylate both threonine and tyrosine residues.[10] Specifically, it targets Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) within the ATP-binding site of Cdk1.[1][6] Phosphorylation at these sites sterically hinders ATP binding, thereby inactivating the Cdk1-Cyclin B complex and halting the cell cycle at the G2 phase.[1]
Substrate Specificity
Myt1 exhibits a high degree of specificity for Cdk1-containing cyclin complexes and does not significantly phosphorylate complexes containing Cdk2 or Cdk4.[2][12] This specificity is conferred by the C-terminal interaction domain of Myt1, which recognizes and binds to the Cdk1-Cyclin B complex.[2][10] While the full consensus phosphorylation motif for Myt1 is still being extensively studied, peptide microarray analyses have been employed to identify peptidic substrates.[13]
Myt1 in Cellular Signaling Pathways
Myt1 is a central node in the complex regulatory network that governs the G2/M transition. Its activity is tightly controlled by a series of upstream kinases and phosphatases, and it participates in crucial feedback loops to ensure the precise timing of mitotic entry.
Regulation of Myt1 Activity
The activity of Myt1 is dynamically regulated throughout the cell cycle, decreasing during M phase to allow for Cdk1 activation.[2] This regulation is achieved through phosphorylation of its N-terminal domain by several key kinases:
-
Cdk1/Cyclin B: In a classic negative feedback loop, active Cdk1/Cyclin B can phosphorylate Myt1, leading to a decrease in its kinase activity.[1]
-
Polo-like kinase 1 (Plk1): Plk1 is a critical mitotic kinase that phosphorylates and inhibits Myt1 during M phase, contributing to the sharp increase in Cdk1 activity required for mitotic entry.[14][15][16]
-
p90 Ribosomal S6 Kinase (p90Rsk): p90Rsk can phosphorylate and downregulate Myt1 activity, playing a role in meiotic progression.[9]
-
Serum- and Glucocorticoid-inducible Kinase (SGK): SGK has been shown to be involved in the regulatory phosphorylation of Myt1 to trigger Cdk1 activation at the meiotic G2/M transition.[17]
Conversely, the phosphatase Cdc25C is responsible for dephosphorylating Thr14 and Tyr15 on Cdk1, thereby activating the Cdk1-Cyclin B complex and promoting mitotic entry.[1] The balance between Myt1/Wee1 kinase activity and Cdc25 phosphatase activity is therefore the ultimate determinant of the G2/M transition.
Signaling Pathway Diagram
Caption: Myt1 Signaling Pathway in G2/M Regulation.
Myt1 as a Therapeutic Target in Oncology
The development of Myt1 inhibitors is a promising strategy in cancer therapy.[18] Many tumors have defects in the G1 checkpoint, making them highly dependent on the G2/M checkpoint for DNA repair before entering mitosis.[5] By inhibiting Myt1, cancer cells are forced into premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis.[7] This concept of synthetic lethality is particularly relevant for cancers with specific genetic alterations, such as CCNE1 amplification.[6]
Myt1 Inhibitors in Clinical Development
Several small molecule inhibitors of Myt1 are under investigation, with some progressing to clinical trials. A notable example is lunresertib (RP-6306), a potent and selective Myt1 inhibitor.[6]
| Inhibitor | Target(s) | Highest R&D Phase | Therapeutic Areas |
| Lunresertib (RP-6306) | MYT1 | Phase 2 Clinical Trials | Neoplasms |
Table 2: Myt1 Inhibitors in Development.[7]
The selectivity of Myt1 inhibitors over the closely related Wee1 kinase is a critical consideration in drug design to minimize off-target effects, such as myelosuppression, which has been observed with some Wee1 inhibitors.[7]
Experimental Protocols for Myt1 Research
This section provides an overview of key experimental methodologies used to study Myt1.
Recombinant Myt1 Expression and Purification
The production of recombinant Myt1 protein is essential for in vitro studies of its structure and function. A common approach involves the use of a bacterial expression system.
Workflow for Recombinant Myt1 Purification:
Caption: Workflow for Recombinant Myt1 Protein Purification.
Detailed Protocol Outline:
-
Expression Vector: A plasmid containing the Myt1 cDNA fused to an affinity tag (e.g., His-tag, Strep-tag) is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[11][19]
-
Culture and Induction: A large-scale culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).[19]
-
Cell Lysis and Clarification: Cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.[20]
-
Affinity Chromatography: The clarified lysate is passed over a resin that specifically binds the affinity tag, allowing for the capture of the recombinant Myt1 protein.[20]
-
Elution and Further Purification: The bound protein is eluted from the resin. Further purification steps, such as size-exclusion chromatography, may be employed to achieve higher purity.
-
Quality Control: The purity and identity of the recombinant protein are confirmed using methods like SDS-PAGE and mass spectrometry.[21]
In Vitro Kinase Assay
An in vitro kinase assay is used to measure the enzymatic activity of Myt1 and to screen for potential inhibitors.
Protocol Outline:
-
Reaction Mixture: A reaction buffer containing purified recombinant Myt1, the substrate (e.g., Cdk1/Cyclin B complex or a specific peptide substrate), and ATP is prepared.[22] The buffer typically includes HEPES, MgCl2, EGTA, and a detergent like Brij-35.[22]
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is incubated at a specific temperature for a set period.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based methods: Using phospho-specific antibodies that recognize the phosphorylated substrate (e.g., in an ELISA or Western blot format).
-
Luminescence-based assays: Measuring the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-based assays: Using fluorescently labeled substrates or tracers in fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[13][22]
-
-
Inhibitor Screening: To screen for inhibitors, the assay is performed in the presence of test compounds, and the reduction in kinase activity is quantified to determine IC50 values.[4]
X-ray Crystallography
Determining the crystal structure of Myt1 provides atomic-level detail of its architecture.
Protocol Outline:
-
Protein Crystallization: Highly purified and concentrated Myt1 protein is subjected to various crystallization screening conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[23]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein. An atomic model is then built into this map and refined to best fit the experimental data.[23]
Conclusion
Myt1 kinase is a fundamentally important regulator of the cell cycle, acting as a critical brake to prevent untimely entry into mitosis. Its intricate regulation and specific localization underscore the complexity of cell cycle control. The detailed structural and functional understanding of Myt1, aided by techniques such as X-ray crystallography and in vitro kinase assays, has paved the way for its validation as a high-value therapeutic target in oncology. The ongoing development of selective Myt1 inhibitors holds significant promise for the treatment of cancers that are dependent on the G2/M checkpoint for their survival. This guide provides a solid foundation for researchers and drug developers to further explore the biology of Myt1 and to advance the development of novel cancer therapies.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. sdbonline.org [sdbonline.org]
- 3. sdbonline.org [sdbonline.org]
- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MYT1 inhibitors(Insilicon Intelligent Technology) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. A two-step inactivation mechanism of Myt1 ensures CDK1/cyclin B activation and meiosis I entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of peptidic substrates for the human kinase Myt1 using peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a consensus motif for Plk (Polo-like kinase) phosphorylation reveals Myt1 as a Plk1 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. rupress.org [rupress.org]
- 18. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 19. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 20. cdn.origene.com [cdn.origene.com]
- 21. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
Expression of Myt1 in Cancer Cell Lines: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression of Myt1 (PKMYT1), a critical cell cycle regulator, in various cancer cell lines. Myt1's role in the G2/M checkpoint and its implications for cancer progression and therapeutic resistance are detailed. This document includes quantitative data on Myt1 expression, detailed experimental protocols for its detection, and diagrams of its signaling pathways and experimental workflows.
Introduction to Myt1 in Cancer
Myt1, or Membrane-Associated Tyrosine- and Threonine-specific Cdc2-inhibitory Kinase, is a member of the Wee1 family of protein kinases.[1][2] Its primary function is to inhibit the G2/M transition of the cell cycle by phosphorylating Cyclin-Dependent Kinase 1 (CDK1, also known as cdc2) at two key residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][3] This phosphorylation keeps the CDK1/Cyclin B1 complex inactive, preventing premature entry into mitosis.[1][2] While Wee1 kinase primarily acts in the nucleus, Myt1 is anchored in the membranes of the endoplasmic reticulum and Golgi apparatus, where it controls the cytoplasmic pool of CDK1.[1][3]
In the context of cancer, Myt1 plays a significant role in cell survival and therapeutic resistance. Many cancer cells have a defective G1/S checkpoint, often due to p53 mutations, making them heavily reliant on the G2/M checkpoint to repair DNA damage before undergoing mitosis.[1][4] Overexpression of Myt1 is observed in numerous cancers, including lung, liver, colorectal, and breast cancer, and is often associated with a poor prognosis.[1][5][6] This elevated Myt1 activity allows cancer cells more time to repair DNA damage induced by chemotherapy or radiation, thereby promoting survival and contributing to drug resistance.[4][6]
Myt1 Expression Data in Cancer Cell Lines
Quantitative data on Myt1 expression across a wide range of cancer cell lines can be found in large-scale public databases such as the Cancer Cell Line Encyclopedia (CCLE) and The Cancer Genome Atlas (TCGA).[7][8] These resources provide transcriptomic (mRNA) and, in some cases, proteomic data that can be mined to compare Myt1 levels across different cancer types and individual cell lines.
Myt1 mRNA Expression
The following table summarizes representative data on PKMYT1 (the gene encoding Myt1) mRNA expression in various cancer cell lines, derived from publicly available datasets.[7] Expression values are often presented as transcripts per million (TPM) or similar normalized units.
| Cancer Type | Cell Line | PKMYT1 mRNA Expression Level |
| Breast Cancer | MDA-MB-231 | High |
| Breast Cancer | MCF7 | Moderate |
| Lung Cancer | A549 | High |
| Lung Cancer | H460 | High |
| Colorectal Cancer | HT-29 | High |
| Colorectal Cancer | HCT116 | Moderate |
| Cervical Cancer | HeLa | High |
| Glioblastoma | U87 | Moderate |
| Pancreatic Cancer | Panc-1 | High |
Note: "High" and "Moderate" are relative terms based on comparisons across a wide panel of cell lines. For precise quantitative values, direct querying of the CCLE or TCGA databases is recommended.
Myt1 Protein Expression
Quantitative proteomic studies of cancer cell lines also provide valuable information on Myt1 protein levels.[8][9] These studies often use techniques like mass spectrometry to quantify thousands of proteins simultaneously.
| Cancer Type | Cell Line | Myt1 Protein Expression Level |
| Breast Cancer | MDA-MB-231 | Detected |
| Cervical Cancer | HeLa | Detected |
| Lung Cancer | A549 | Detected |
| Colorectal Cancer | HT-29 | Detected |
Note: The detection and quantification of Myt1 protein can vary depending on the sensitivity of the mass spectrometry platform and the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Myt1 Signaling Pathway in G2/M Checkpoint Regulation
Myt1 is a key negative regulator of the G2/M transition. The following diagram illustrates the core signaling pathway.
Caption: Myt1's role in the G2/M cell cycle checkpoint.
Experimental Workflow for Myt1 Expression Analysis
The following diagram outlines a typical workflow for analyzing Myt1 expression in cancer cell lines.
Caption: Workflow for Myt1 expression analysis.
Experimental Protocols
Western Blotting for Myt1 Protein Detection
This protocol describes the detection of Myt1 protein in cancer cell line lysates.
1. Sample Preparation: a. Culture cancer cells to 70-80% confluency. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay. e. Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
2. SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. b. Run the gel at 150V until the dye front reaches the bottom.[11] c. Transfer the proteins to a PVDF membrane. A wet transfer can be performed at 100V for 90 minutes at 4°C.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10] b. Incubate the membrane with a primary antibody against Myt1 (e.g., Cell Signaling Technology #4282) diluted in blocking buffer overnight at 4°C with gentle shaking.[12][13] c. Wash the membrane three times for 10 minutes each with TBST.[10] d. Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[10] e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Prepare a chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes.[10] c. Visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qPCR) for Myt1 mRNA Expression
This protocol describes the quantification of Myt1 mRNA levels.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from cultured cancer cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. b. Assess RNA quality and quantity using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qPCR Reaction: a. Prepare the qPCR reaction mix in a total volume of 20 µL, containing:
- 10 µL of 2x SYBR Green Master Mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA
- 6 µL of nuclease-free water b. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. c. Example human PKMYT1 primers:
- Forward: 5'-TTCAGACCAGCGAAACCTCACC-3'[14]
- Reverse: 5'-TGTGGCTTCGTGCTGAGGTTCT-3'[14]
3. Thermal Cycling: a. Perform qPCR using a real-time PCR system with the following typical cycling conditions:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute[14][15]
- Melt curve analysis to verify product specificity.
4. Data Analysis: a. Calculate the relative expression of Myt1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
Myt1 is a crucial regulator of the cell cycle whose overexpression in numerous cancer types contributes to tumor progression and resistance to therapy. Understanding its expression patterns and signaling pathways is vital for the development of novel anticancer strategies. The protocols and data presented in this guide offer a framework for researchers to investigate the role of Myt1 in their specific cancer models. The development of selective Myt1 inhibitors, potentially in combination with existing genotoxic agents or other checkpoint inhibitors, holds promise for overcoming Myt1-mediated resistance and improving patient outcomes.[3][5]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 7. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gygi Lab @ HMS [gygi.hms.harvard.edu]
- 10. ptglab.com [ptglab.com]
- 11. addgene.org [addgene.org]
- 12. Myt1 Antibody (#4282) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Myt1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
A Technical Guide to the Discovery and Initial Characterization of Myt1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery and initial characterization of Myt1 kinase inhibitors, a promising class of molecules in cancer therapeutics. We will delve into the fundamental role of Myt1 in cell cycle regulation, the rationale for its inhibition in oncology, and the experimental methodologies employed to identify and validate novel inhibitors.
Introduction: Myt1 Kinase in Cell Cycle Regulation
Myt1, or Protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1), is a crucial regulator of the G2/M transition in the eukaryotic cell cycle.[1] As a member of the Wee1-like kinase family, Myt1 functions as an inhibitory kinase for Cyclin-Dependent Kinase 1 (CDK1).[2][3] Specifically, Myt1 phosphorylates CDK1 at two critical residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3][4] This dual phosphorylation event inactivates the CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), thereby preventing premature entry into mitosis.[3]
While both Myt1 and the related kinase Wee1 inhibit CDK1, they have distinct subcellular localizations. Wee1 primarily functions within the nucleus, whereas Myt1 is anchored to the membranes of the endoplasmic reticulum and Golgi apparatus, acting on the cytoplasmic pool of CDK1/Cyclin B.[3][5] This spatial separation suggests distinct, non-redundant roles in cell cycle control. The activity of Myt1 is counteracted by the Cdc25 family of phosphatases, which dephosphorylate Thr14 and Tyr15 on CDK1, leading to the activation of the CDK1/Cyclin B complex and the initiation of mitosis.[3][4]
The G2/M checkpoint, governed by kinases like Myt1 and Wee1, is a critical surveillance mechanism that allows cells to repair DNA damage before proceeding with cell division. In many cancer cells, the G1 checkpoint is often compromised, leading to a greater reliance on the G2/M checkpoint for survival, particularly in the face of DNA-damaging therapies.[2]
Myt1 as a Therapeutic Target in Oncology
The dependency of cancer cells on the G2/M checkpoint makes the kinases that regulate this transition attractive targets for therapeutic intervention.[4] Inhibition of Myt1 disrupts this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely.[1] This can lead to a phenomenon known as mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[1]
Recent genomic studies have highlighted Myt1 as a particularly promising target in cancers with specific genetic vulnerabilities.[4][6] A key concept in this context is "synthetic lethality," where the inhibition of Myt1 is lethal to cancer cells that have a specific mutation (e.g., amplification of the CCNE1 gene, which encodes Cyclin E1), while being relatively well-tolerated by normal cells.[6][7] This provides a potential therapeutic window for selective tumor cell killing.
Furthermore, Myt1 overexpression has been associated with resistance to inhibitors of other cell cycle and DNA damage checkpoint kinases, such as those targeting Wee1, ATR, and Chk1.[8] This suggests that Myt1 inhibition could be a strategy to overcome drug resistance in various cancer types. The dispensability of Myt1 in normal cells further enhances its appeal as a drug target, potentially leading to a better toxicity profile compared to other cell cycle inhibitors.[6]
Discovery and Characterization of Myt1 Inhibitors
The identification of potent and selective Myt1 inhibitors has been a focus of recent drug discovery efforts. Several strategies have been employed, including structure-based drug design, virtual screening of large compound libraries, and high-throughput screening campaigns.[7][9][10] These efforts have led to the discovery of various chemical scaffolds with Myt1 inhibitory activity, such as diaminopyrimidines, aminoquinolines, quinazolines, and pyrazolo[3,4-d]pyrimidines.[2][11] A notable example is the development of lunresertib (also known as RP-6306), a selective Myt1 inhibitor currently in clinical trials.[6][10]
The initial characterization of these inhibitors involves a cascade of biochemical and cell-based assays designed to determine their potency, selectivity, and mechanism of action.
Quantitative Data on Myt1 Inhibitors
The following table summarizes the inhibitory activities of selected compounds against Myt1 kinase.
| Compound | Scaffold | IC50 (µM) | Assay Type | Reference |
| EGCG | Natural Product | 0.137 | In vitro enzyme assay | [9] |
| GCG | Natural Product | 0.159 | In vitro enzyme assay | [9] |
| Luteolin | Natural Product | 1.5 | In vitro enzyme assay | [9] |
| Dasatinib | Kinase Inhibitor | Nanomolar affinity | TR-FRET binding assay | [12] |
| Compound 21 | Tetrahydropyrazolopyrazine | Not specified, potent | In vitro and in vivo | [7] |
| HIT101481851 | Not specified | Dose-dependent cytotoxicity | In vitro cell-based assay | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental strategies is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of Myt1 biology and inhibitor discovery.
Myt1 Signaling Pathway in G2/M Control
Caption: The Myt1 signaling pathway at the G2/M checkpoint.
Experimental Workflow for Myt1 Inhibitor Discovery
Caption: A general workflow for the discovery and characterization of Myt1 inhibitors.
Synthetic Lethality of Myt1 Inhibition
References
- 1. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based virtual screening discovers novel PKMYT1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Myt1 gene regulation and transcriptional control
An In-depth Technical Guide to MYT1: Gene Regulation and Transcriptional Control
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myelin Transcription Factor 1 (MYT1) is a multifaceted zinc-finger protein that plays a critical role in the orchestration of cellular processes, most notably in neural development, cell cycle control, and tumorigenesis. As a transcription factor, MYT1 primarily functions as a repressor, silencing non-neuronal genes to safeguard neuronal identity and modulating the differentiation of oligodendrocyte progenitors.[1][2] Beyond its transcriptional duties, a distinct but similarly named kinase, PKMYT1 (often also referred to as Myt1), acts as a crucial gatekeeper of the cell cycle by inhibiting CDK1 to prevent premature mitotic entry.[3][4][5] This guide provides a comprehensive overview of the molecular mechanisms governing MYT1's function, its regulation, the signaling pathways it influences, and the experimental methodologies used to study it, offering valuable insights for research and therapeutic development.
MYT1: The Gene and Protein
MYT1, also known as Myelin Transcription Factor 1, is encoded by the MYT1 gene located on chromosome 20q13.33 in humans.[6] The protein is a member of a neural-specific family of zinc finger-containing DNA-binding proteins.[6][7]
Protein Structure and Domains: The MYT1 protein is characterized by the presence of seven C2HC-type zinc fingers, which are arranged in two distinct clusters.[8][9] These zinc finger domains are the functional units responsible for recognizing and binding to specific DNA sequences.[9] Unlike more common zinc finger proteins, MYT1's DNA binding domain features a unique Cys-X4-Cys-His-X7-His-X5-Cys (CCHHC) structure.[10] The protein is localized to the nucleus, consistent with its role as a transcription factor.[8][10]
Transcriptional Control by MYT1
MYT1 primarily functions as a transcriptional repressor, a critical mechanism for defining cell fate during development.[1][11]
2.1. Mechanism of Transcriptional Repression
MYT1 achieves transcriptional repression by recruiting corepressor complexes to the promoter regions of its target genes. It directly interacts with Sin3B, a scaffold protein that in turn recruits histone deacetylases (HDACs) like HDAC1 and HDAC2.[12][13] This Myt1-Sin3B-HDAC complex modifies chromatin by removing acetyl groups from histones, leading to a more compact chromatin structure and the silencing of gene expression.[12] Furthermore, MYT1 has been identified as a subunit of a neural cell type-specific Lysine-specific Demethylase 1 (LSD1) complex, further implicating it in histone modification and gene repression.[14]
2.2. DNA Binding Specificity
The zinc finger domains of MYT1 recognize and bind to a consensus DNA sequence containing the core motif 'AAGTT'.[10][15] This motif is found in the promoter regions of numerous genes, including proteolipid protein (PLP) genes and the retinoic acid receptor gene, allowing MYT1 to regulate a specific subset of the genome involved in neural development.[7][9][15] Structural studies using NMR spectroscopy have shown that a two-zinc-finger unit interacts with the major groove of the DNA target, with key amino acid residues forming hydrogen bonds and hydrophobic interactions to ensure specific binding.[9][15]
Key Signaling and Regulatory Pathways
MYT1 is a node in several critical signaling networks that govern cell fate and function.
3.1. Cell Cycle Control: The G2/M Checkpoint
A separate protein, the kinase PKMYT1 (Myt1), is a pivotal regulator of the G2/M transition in the cell cycle.[3][4] It functions alongside the Wee1 kinase to phosphorylate and inhibit Cyclin-Dependent Kinase 1 (CDK1).[3][5] Specifically, PKMYT1 phosphorylates CDK1 on Threonine-14 and Tyrosine-15 residues, which prevents the activation of the CDK1/Cyclin B complex (also known as M-phase promoting factor or MPF) and halts entry into mitosis.[4][16][17] This mechanism serves as a checkpoint to ensure that DNA replication and repair are complete before cell division commences.[5][17] PKMYT1 is localized to the cytoplasm and membranes of the endoplasmic reticulum and Golgi complex, while Wee1 acts within the nucleus.[4][5][16] The activity of PKMYT1 itself is regulated by other kinases; for instance, Akt can phosphorylate and downregulate Myt1 to initiate M-phase entry, while Plx1 can also inhibit Myt1 activity after fertilization.[16][18]
3.2. Neurogenesis and Development
The transcription factor MYT1 is a master regulator of neurogenesis.[1] It is often a direct transcriptional target of proneural genes like Ascl1.[1] Its primary role is to solidify neuronal fate by actively repressing non-neuronal gene programs.[1][2] This function is crucial during the differentiation of various cell types, including the transdifferentiation of fibroblasts into neurons.[1] MYT1 counteracts the inhibitory activity of the Notch signaling pathway, a key pathway in preventing premature differentiation, thereby committing progenitors to a neuronal lineage.[1][11] It also modulates the retinoic acid signaling pathway by downregulating retinoic acid receptor genes.[19]
3.3. Role in Cancer and Disease
MYT1's regulatory functions are implicated in several diseases, including cancer.
-
Glioma: In glioblastoma (GBM), re-expression of MYT1 and its paralog MYT1L can reduce cell proliferation and promote neuronal differentiation.[11][19] This anti-proliferative effect is partly achieved by directly repressing the expression of YAP1, a key transcriptional coactivator in the Hippo signaling pathway.[11][19]
-
Drug Resistance: Overexpression of the kinase PKMYT1 can confer resistance to DNA damage checkpoint inhibitors (e.g., ATR and Chk1 inhibitors) and other genotoxic therapies.[20] By enforcing the G2/M checkpoint, PKMYT1 provides cancer cells with additional time to repair DNA damage, thus reducing the efficacy of treatments.[17][20] This makes PKMYT1 an attractive therapeutic target to overcome drug resistance.[17]
-
Developmental Disorders: Rare mutations in the MYT1 gene have been linked to developmental anomalies such as craniofacial microsomia.[19]
Quantitative Data Summary
Quantitative analysis of MYT1's effects is essential for understanding its potency and mechanism. The following table summarizes available data from cited studies.
| Experimental System | Gene/Process Measured | Regulation by MYT1 | Quantitative Change | Reference |
| Mouse Embryonic Tissue (Fkbp8 mutant) | Myt1 mRNA expression | Upregulation | 4.09-fold increase | [21] |
| Human Glioblastoma Cells (U87) | YAP1 and its target genes | Repression | Decreased expression | [11] |
| Mouse Embryonic Fibroblasts (reprogramming) | Non-neuronal fate genes (e.g., Notch, Wnt) | Repression | Significant downregulation | [22] |
| Neuroblastoma Cells | Proliferation | Inhibition | Reduced proliferation rate | [14][23] |
| HeLa Cells | Mitotic entry (in presence of Adavosertib) | Inhibition | Reduced premature mitotic entry | [20] |
Key Experimental Protocols
Studying MYT1's function requires a range of molecular biology techniques. Below are detailed, generalized protocols for key assays.
5.1. Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of MYT1.
Objective: To immunoprecipitate MYT1-bound DNA fragments for subsequent high-throughput sequencing.
Methodology:
-
Cell Cross-linking: Grow cells (e.g., neural progenitors, glioblastoma cell lines) to ~80% confluency. Add formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells using a suitable lysis buffer containing protease inhibitors.[24][25] Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[25] Confirm fragment size using agarose gel electrophoresis.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to MYT1. An IgG antibody should be used as a negative control.[26]
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.[24][25]
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample. Perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome and use a peak-calling algorithm to identify enriched regions, representing MYT1 binding sites.
5.2. Luciferase Reporter Assay
This protocol is used to validate the functional effect of MYT1 binding on the transcriptional activity of a target gene promoter.
Objective: To quantify the repression of a target promoter by MYT1.
Methodology:
-
Plasmid Construction:
-
Reporter Plasmid: Clone the putative promoter region of a MYT1 target gene (containing the 'AAGTT' binding motif) upstream of a firefly luciferase gene in a reporter vector.
-
Effector Plasmid: Clone the full-length coding sequence of MYT1 into an expression vector.
-
Control Plasmids: Include an empty expression vector (mock) and a co-reporter plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).[27][28]
-
-
Cell Transfection: Co-transfect host cells (e.g., HEK293T) with the reporter plasmid, the MYT1 effector plasmid (or mock), and the Renilla control plasmid.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for plasmid expression.[27]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity in MYT1-expressing cells to that in mock-transfected cells to determine the fold-repression.[28]
5.3. Quantitative Real-Time RT-PCR (RT-qPCR)
This protocol is used to measure changes in the mRNA expression levels of MYT1 or its target genes.
Objective: To quantify relative transcript abundance.
Methodology:
-
RNA Isolation: Isolate total RNA from cells or tissues of interest using a commercial kit or Trizol-based method. Treat with DNase I to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Check: Assess RNA integrity (e.g., using a Bioanalyzer) and concentration (e.g., using a NanoDrop spectrophotometer).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[30][31]
-
qPCR Primer Design: Design and validate primers specific to the target gene (e.g., MYT1, YAP1) and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.[32]
-
Real-Time PCR: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix. Run the reaction on a real-time PCR machine. The amplification cycle includes denaturation, annealing, and extension steps.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample. The Ct is the cycle number at which the fluorescence signal crosses a defined threshold.[33]
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative expression change between a test sample and a control sample using the 2-ΔΔCt method (ΔΔCt = ΔCt_test - ΔCt_control).[32]
-
Conclusion and Future Directions
MYT1 is a pivotal regulator at the intersection of developmental biology, cell cycle control, and oncology. Its role as a transcriptional repressor is fundamental to establishing and maintaining neuronal identity, while its kinase counterpart, PKMYT1, is a critical guardian of genomic integrity at the G2/M checkpoint. The dysregulation of these functions contributes to developmental disorders and cancer progression and resistance.
For drug development professionals, both the transcription factor and the kinase present compelling targets.
-
Targeting PKMYT1: Inhibitors of the PKMYT1 kinase (e.g., Lunresertib) are promising therapeutic agents, particularly in combination with DNA-damaging chemotherapies or for tumors with specific genetic vulnerabilities like CCNE1 amplification.[17] By forcing cancer cells with unresolved DNA damage into mitosis, these inhibitors can induce mitotic catastrophe and selective tumor cell death.[17]
-
Modulating MYT1 (Transcription Factor): Developing strategies to re-express or enhance the activity of the MYT1 transcription factor in cancers like glioblastoma could represent a novel differentiation-based therapy to suppress tumorigenicity by repressing oncogenic drivers like YAP1.[11]
Future research should focus on further elucidating the complete network of MYT1 target genes in different cellular contexts, identifying additional interacting protein partners, and developing more potent and specific small molecule modulators for therapeutic intervention.
References
- 1. A Myt1 family transcription factor defines neuronal fate by repressing non-neuronal genes | eLife [elifesciences.org]
- 2. A Myt1 family transcription factor defines neuronal fate by repressing non-neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Drosophila myt1 is the major cdk1 inhibitory kinase for wing imaginal disc development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYT1 - Wikipedia [en.wikipedia.org]
- 7. MYT1 Gene: Function, Mutations, Disorders, and Research [learn.mapmygenome.in]
- 8. genecards.org [genecards.org]
- 9. A Structural Analysis of DNA Binding by Myelin Transcription Factor 1 Double Zinc Fingers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioinformatics analysis of Myelin Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myt1 and Myt1l transcription factors limit proliferation in GBM cells by repressing YAP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myt1 family recruits histone deacetylase to regulate neural transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Myelin Transcription Factor 1 (MyT1) as a Subunit of the Neural Cell Type-specific Lysine-specific Demethylase 1 (LSD1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sdbonline.org [sdbonline.org]
- 17. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gene - MYT1 [maayanlab.cloud]
- 20. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Myt1 RT-PCR Gene Expression Assay - GXD [informatics.jax.org]
- 22. Myt1l safeguards neuronal identity by actively repressing many non-neuronal fates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. encodeproject.org [encodeproject.org]
- 25. encodeproject.org [encodeproject.org]
- 26. ChIP-Sequencing performed using the SimpleChIP® Kit | Cell Signaling Technology [cellsignal.com]
- 27. m.youtube.com [m.youtube.com]
- 28. youtube.com [youtube.com]
- 29. Luciferase Product Selection Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 30. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Improved quantitative real-time RT–PCR for expression profiling of individual cells - PMC [pmc.ncbi.nlm.nih.gov]
Myt1: The Gatekeeper of Mitosis - A Technical Guide to Preventing Premature Mitotic Entry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the Myt1 kinase, a key regulator of the cell cycle, in preventing premature entry into mitosis. We will delve into its core mechanisms, regulatory pathways, and the experimental methodologies used to study its function. This document is intended for professionals in biomedical research and drug development seeking a comprehensive understanding of Myt1 as a therapeutic target.
Core Mechanism: Myt1's Inhibition of the Master Mitotic Regulator
Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs). The transition from the G2 phase to mitosis (M phase) is orchestrated by the activation of the Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2, in complex with its regulatory partner, Cyclin B. This complex is often referred to as the M-phase Promoting Factor (MPF).
Myt1, a member of the Wee1-like family of protein kinases, acts as a crucial brake on this transition.[1] Its primary function is to directly phosphorylate CDK1 on two specific inhibitory residues: Threonine-14 (Thr14) and Tyrosine-15 (Tyr15).[2][3][4] This dual phosphorylation event sterically hinders the ATP-binding site of CDK1, effectively locking the CDK1/Cyclin B complex in an inactive state, even as Cyclin B levels rise during the G2 phase.[1][5]
While both Myt1 and its counterpart, Wee1, perform this inhibitory function, they operate in different cellular compartments. Wee1 is primarily a nuclear kinase, whereas Myt1 is anchored to the membranes of the endoplasmic reticulum and the Golgi apparatus.[1][2] This spatial separation ensures that any CDK1/Cyclin B complexes in the cytoplasm are kept inactive, preventing ectopic mitotic events and providing a robust barrier against premature entry into mitosis.[3] Myt1 can also sequester the CDK1/Cyclin B complex in the cytoplasm, further restricting its potential for nuclear activity.[1][5]
References
Methodological & Application
Application Notes and Protocols for Myt1 Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Myt1 inhibitors in cell culture experiments. The protocols outlined below are designed to assist in investigating the mechanism of action and therapeutic potential of Myt1 inhibitors.
Introduction to Myt1 and its Inhibitors
Myt1, or Myelin Transcription Factor 1, is a crucial protein kinase that regulates the G2/M transition phase of the cell cycle.[1] As a member of the Wee1-like kinase family, Myt1 inhibits Cyclin-Dependent Kinase 1 (CDK1) through phosphorylation at the Tyr15 residue, preventing premature entry into mitosis.[1][2] In many cancer cells, the cell cycle regulation is disrupted, leading to uncontrolled proliferation.[1] Myt1 inhibitors are a class of targeted therapeutic agents that block the kinase activity of Myt1.[1] This inhibition lifts the suppressive phosphorylation on CDK1, forcing cancer cells to enter mitosis prematurely.[1] This untimely entry into mitosis, especially in cells with existing DNA damage, can lead to a cellular crisis known as mitotic catastrophe and subsequent apoptosis (programmed cell death).[1][2]
Myt1 inhibitors are being explored for their potential in cancer therapy, both as monotherapies and in combination with DNA-damaging agents or other chemotherapeutics to enhance their cytotoxic effects.[1] Beyond oncology, the role of Myt1 in neural differentiation has also led to investigations into its inhibitors for neurodegenerative diseases.[1]
Myt1 Signaling Pathway and Inhibition
The primary role of Myt1 is to act as a gatekeeper for entry into mitosis by inactivating the CDK1/Cyclin B complex. This regulation is a critical component of the G2 checkpoint, ensuring that cells do not divide before DNA replication is complete and any damage is repaired.
References
Application Notes and Protocols for Assessing Myt1 Inhibitor Potency (IC50)
Introduction
Myt1 kinase, encoded by the PKMYT1 gene, is a critical regulator of the cell cycle, specifically at the G2/M transition.[1] As a member of the Wee1 family of protein kinases, Myt1's primary function is to inhibit the Cyclin B-Cdk1 complex through inhibitory phosphorylation on Cdk1 (primarily at Threonine 14 and Tyrosine 15).[2][3] This action prevents premature entry into mitosis, providing a crucial checkpoint for DNA repair.[4] Many cancer cells have a weakened G1 checkpoint, making them highly dependent on the G2 checkpoint for survival.[5] Consequently, inhibiting Myt1 can force these cells into premature and catastrophic mitosis, leading to cell death, which makes Myt1 a promising target for anticancer therapies.[5]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50), a key metric for quantifying the potency of Myt1 inhibitors. The protocols cover both direct biochemical assays and cell-based functional assays, providing researchers with the tools to characterize novel therapeutic compounds.
Myt1 Signaling Pathway
Myt1 is a key downstream effector in the G2/M checkpoint signaling pathway. Its activity is modulated by upstream kinases and it acts in concert with Wee1 kinase to suppress the activity of the master mitotic initiator, the Cyclin B-Cdk1 complex. Upon receiving appropriate signals, such as the completion of DNA replication and repair, the inhibition on Cyclin B-Cdk1 is relieved by the Cdc25 phosphatase, allowing the cell to enter mitosis. Kinases such as Akt and Chk1 can also regulate Myt1 activity, integrating signals from various cellular pathways to control the timing of mitotic entry.[6][7]
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of a Myt1 inhibitor involves preparing a serial dilution of the compound, performing the assay (either biochemical or cell-based), collecting the data, and analyzing the results to generate a dose-response curve from which the IC50 value is calculated.
Data Presentation: Myt1 Inhibitor Potency
The following table summarizes the IC50 values for known Myt1 inhibitors.
| Inhibitor | Assay Type | Cell Line / Target | Reported IC50 | Citation |
| Adavosertib (MK-1775) | Cell Viability | HeLa (Myt1 Overexpression) | 308 nM | [4] |
| Adavosertib (MK-1775) | Cell Viability | HeLa (Endogenous Myt1) | 120 nM | [4] |
| Dasatinib | TR-FRET Binding Assay | Recombinant Myt1 | Nanomolar Affinity | [1][2] |
| Myt1-IN-5 | Biochemical Assay | Myt1 Kinase | < 200 nM | [8] |
| SGR-3515 | Biochemical Assay | Wee1/Myt1 Kinase | Not specified | [9] |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay to measure the affinity of an inhibitor for Myt1 kinase. The assay relies on the binding of a fluorescently labeled tracer to the kinase's active site, which can be displaced by a competitive inhibitor.
1. Principle
The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the Myt1 kinase and a fluorescent kinase tracer that binds to the ATP pocket. When the tracer is bound, its proximity to the Eu-labeled antibody results in a high TR-FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the TR-FRET signal.
2. Materials and Reagents
-
Recombinant full-length Myt1 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (e.g., based on a known broad-spectrum inhibitor)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Inhibitor and Control Inhibitor (e.g., Dasatinib)
-
DMSO
-
Low-volume 384-well plates (white or black)
-
TR-FRET capable plate reader
3. Methodology
-
Inhibitor Dilution Series:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Create a 10-point, 4-fold serial dilution series of the inhibitor in DMSO. This will be the 4X final concentration series.
-
-
Reagent Preparation (at 2X final concentration in Kinase Buffer):
-
Prepare a solution containing the Myt1 kinase and the Eu-anti-Tag antibody. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Tracer Preparation (at 4X final concentration in Kinase Buffer):
-
Prepare a solution of the kinase tracer. The concentration should be near its Kd for Myt1 to ensure assay sensitivity.[10]
-
-
Assay Procedure: [10]
-
Add 4 µL of the 4X inhibitor serial dilution (or DMSO for controls) to the wells of a 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells to initiate the reaction. The final volume will be 16 µL.
-
Include "0% inhibition" controls (DMSO, no inhibitor) and "100% inhibition" controls (a high concentration of a potent control inhibitor).
-
-
Incubation and Plate Reading:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Typical settings are 340 nm excitation and emission readings at 615 nm (Europium) and 665 nm (Tracer).[10]
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_min) / (Signal_max - Signal_min)) Where Signal_max is the ratio from the 0% inhibition control and Signal_min is the ratio from the 100% inhibition control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Protocol 2: Cell-Based IC50 Determination using Crystal Violet Viability Assay
This protocol measures the cytotoxic effect of a Myt1 inhibitor on cancer cells, providing a functional readout of inhibitor potency in a cellular context.
1. Principle
The crystal violet assay is a simple method to determine cell viability. The dye stains the DNA of adherent cells. After washing away excess dye, the amount of retained dye is proportional to the number of viable, attached cells. A reduction in staining indicates cell death or detachment caused by the inhibitor.
2. Materials and Reagents
-
Human cancer cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test Inhibitor
-
DMSO
-
96-well flat-bottom cell culture plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Elution Solution (e.g., 10% acetic acid)
-
Microplate reader (absorbance at ~570 nm)
3. Methodology [4]
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin.
-
Resuspend cells in complete medium and count them.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of the Myt1 inhibitor in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Staining Procedure:
-
Carefully aspirate the medium from all wells.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the plate thoroughly with water until the water runs clear.
-
Invert the plate on paper towels and allow it to air dry completely.
-
-
Quantification:
-
Add 100 µL of Elution Solution to each well to solubilize the dye.
-
Place the plate on a shaker for 15-20 minutes to ensure the dye is fully dissolved.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (no cells) from all readings.
-
Calculate the percent cell viability for each concentration relative to the vehicle control (100% viability). % Viability = 100 x (Absorbance_inhibitor / Absorbance_vehicle)
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[12]
-
References
- 1. Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKMYT1 - Wikipedia [en.wikipedia.org]
- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. schrodinger.com [schrodinger.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MYT1 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MYT1 inhibitors in cancer research models. They include detailed protocols for key experiments, quantitative data on inhibitor efficacy, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to MYT1 in Cancer
MYT1 (Membrane-Associated Tyrosine- and Threonine-specific cdc2-inhibitory kinase), also known as PKMYT1, is a crucial regulator of the G2/M cell cycle checkpoint.[1][2] It functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1][2] In many cancer cells, particularly those with a defective G1/S checkpoint, there is an increased reliance on the G2/M checkpoint for DNA repair before cell division.[3] This dependency makes MYT1 an attractive therapeutic target. Inhibition of MYT1 leads to uncontrolled CDK1 activation, forcing cancer cells with DNA damage to enter mitosis prematurely, which can result in mitotic catastrophe and subsequent cell death.[1][2]
Key MYT1 Inhibitors in Cancer Research
Several small molecule inhibitors targeting MYT1 are currently under investigation in preclinical and clinical studies. These include selective MYT1 inhibitors and dual Wee1/MYT1 inhibitors.
-
Lunresertib (RP-6306): A first-in-class, orally available, and selective inhibitor of PKMYT1.[4][5][6][7] It has shown potent anti-tumor activity in preclinical models of cancers with specific genetic vulnerabilities, such as CCNE1 amplification.[4][5][6][7]
-
SGR-3515: A dual inhibitor of Wee1 and MYT1.[8][9] This co-inhibition strategy aims to overcome potential resistance mechanisms associated with targeting only one of these kinases.[8][9] Preclinical data suggests superior anti-tumor activity compared to single-agent inhibitors.[9][10]
-
Adavosertib (AZD1775): Primarily a Wee1 inhibitor, but its activity and resistance mechanisms are closely linked to MYT1 expression and function.[1][11] Studies have shown that upregulation of MYT1 can confer resistance to Adavosertib.[1][11]
Quantitative Data: In Vitro and In Vivo Efficacy of MYT1 Inhibitors
The following tables summarize key quantitative data from preclinical studies of MYT1 inhibitors.
Table 1: In Vitro Potency of Checkpoint Kinase Inhibitors in HeLa Cells [3]
| Inhibitor | Target(s) | IC50 (nM) - Endogenous MYT1 | IC50 (nM) - MYT1 Overexpression |
| Adavosertib | Wee1 | 120 | 308 |
| PD166285 | Wee1/MYT1 | 105 | 280 |
| AZD6738 | ATR | 250 | 450 |
| UCN-01 | Chk1 | 80 | 150 |
Table 2: In Vivo Efficacy of RP-6306 in Xenograft Models [12]
| Cancer Model | Treatment | Tumor Growth Inhibition |
| OVCAR3 (Ovarian Cancer) | 7.5 mg/kg p.o. b.i.d. | 56% (Day 24) |
| OVCAR3 (Ovarian Cancer) | 20 mg/kg p.o. b.i.d. | 73% (Day 24) |
| HCC-1569 (Breast Cancer) | 7.5 mg/kg p.o. b.i.d. | 60% (Day 20) |
| HCC-1569 (Breast Cancer) | 20 mg/kg p.o. b.i.d. | 69% (Day 20) |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of MYT1 in cell cycle regulation and the mechanism of action of MYT1 inhibitors.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is used to assess the effect of MYT1 inhibitors on cancer cell proliferation and survival.[3]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
MYT1 inhibitor stock solution (in DMSO)
-
0.5% Crystal Violet solution in 20% methanol
-
Methanol or other suitable solvent to solubilize the dye
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and allow them to adhere overnight.[3]
-
Prepare serial dilutions of the MYT1 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-96 hours).
-
Remove the medium and gently wash the cells with PBS.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[3]
-
Remove the crystal violet solution and wash the wells with water until the water runs clear.
-
Air dry the plate completely.
-
Add 100 µL of methanol to each well to solubilize the stained cells.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for CDK1 Phosphorylation
This protocol is used to assess the pharmacodynamic effect of MYT1 inhibitors by measuring the phosphorylation status of its direct target, CDK1.
Materials:
-
Cancer cells treated with MYT1 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total CDK1, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the MYT1 inhibitor for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated CDK1 to total CDK1.
Immunofluorescence for Mitotic Catastrophe
This protocol is used to visualize the morphological changes associated with mitotic catastrophe induced by MYT1 inhibitors.
Materials:
-
Cells grown on coverslips
-
MYT1 inhibitor
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% goat serum)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-Histone H3 for mitotic cells)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a culture dish and allow them to attach.
-
Treat the cells with the MYT1 inhibitor for the desired duration.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the coverslips with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the coverslips with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and look for characteristics of mitotic catastrophe, such as micronucleation, nuclear fragmentation, and abnormal mitotic spindles.
References
- 1. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repare Therapeutics Announces Publication of Preclinical Data in Nature Demonstrating the Potential of PKMYT1 Inhibitor RP-6306 in Tumors With CCNE1 Amplification - BioSpace [biospace.com]
- 5. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. biospace.com [biospace.com]
- 10. Schrödinger Unveils Promising Preclinical Data for Novel Cancer Therapeutics at AACR 2025 [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
- 12. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
Application Notes: G2 Phase Cell Synchronization Using Myt1 Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cell synchronization, the process of bringing a population of cells to the same phase of the cell cycle, is a critical technique for studying the molecular events that govern cell division, DNA repair, and responses to therapeutic agents.[1][2][3][4] The G2/M checkpoint is a crucial regulatory point that ensures cells do not enter mitosis (M phase) with damaged DNA. A key regulator of this checkpoint is the Cyclin B1-Cdk1 complex. The activity of this complex is tightly controlled by inhibitory phosphorylation, catalyzed by the kinases Wee1 and Myt1.[5][6][7]
Myt1 is a protein kinase that plays an essential role in regulating the G2/M transition by phosphorylating and inactivating Cdk1.[5][8] Specifically, Myt1, a dual-specificity kinase, phosphorylates Cdk1 on both Threonine 14 (T14) and Tyrosine 15 (Y15), preventing premature entry into mitosis.[5] Inhibition of Myt1 activity leads to the accumulation of active Cdk1/Cyclin B1 complexes, effectively trapping cells in the G2 phase. This makes Myt1 inhibitors valuable tools for synchronizing cell populations at the G2/M boundary for detailed study.
This document provides an overview of the mechanism, protocols for application, and methods for verification of G2 phase arrest using Myt1 inhibitors.
Mechanism of Action
The transition from G2 to M phase is driven by the activation of the Cdk1/Cyclin B1 complex.[6][9][10] This activation is controlled by a balance between activating phosphatases (Cdc25) and inhibitory kinases (Wee1 and Myt1).[5][9][10]
-
In G2 Phase: Wee1 (nuclear) and Myt1 (cytoplasmic) phosphorylate Cdk1 on Tyr15 and Thr14, holding the Cdk1/Cyclin B1 complex in an inactive state.[5][7][8] This prevents the cell from entering mitosis.
-
Role of Myt1 Inhibitors: Small molecule inhibitors targeting Myt1 block its kinase activity.[8] This prevents the inhibitory phosphorylation of Cdk1.
-
Result of Inhibition: Without Myt1-mediated inhibition, the balance shifts. Even with Wee1 activity, the lack of Myt1 function allows for a buildup of dephosphorylated, active Cdk1. However, without the final activation signal that would normally overcome the checkpoint, cells accumulate in late G2 phase with high levels of inactive, phosphorylated Cdk1/Cyclin B1, effectively synchronized at the G2/M border.
A well-characterized, potent inhibitor of the Wee1/Myt1 kinase family is PD0166285 . It inhibits Myt1 with an IC50 of 72 nM and is frequently used to abrogate the G2 checkpoint.[11]
Signaling Pathway Diagram
Caption: G2/M checkpoint signaling pathway showing Myt1 inhibition.
Quantitative Data Summary
The efficiency of G2 synchronization can vary depending on the cell line, inhibitor concentration, and duration of treatment. The following table summarizes representative data for the Myt1/Wee1 inhibitor PD0166285.
| Inhibitor | Cell Line | Concentration (µM) | Incubation Time (hours) | Outcome | Reference |
| PD0166285 | B16 Mouse Melanoma | 0.5 | 4 | Abrogation of G2 checkpoint, arrest in early G1 phase | [12][13] |
| PD0166285 | Various Cancer Lines | 0.5 | Not specified | Dramatic inhibition of irradiation-induced Cdc2 phosphorylation | [11] |
| PD0166285 | HeLa | Not specified | Not specified | Prevents Cdk1 phosphorylation on T14 and Y15 | [14] |
| PD0166285 | Xenopus Embryos | Not specified | Not specified | Shortens the first cell cycle by inhibiting Wee1A/Myt1 | [15] |
Note: While PD0166285 is a potent Myt1 inhibitor, it also inhibits Wee1.[11] Many studies refer to it as a Wee1 inhibitor, but its action on Myt1 is crucial for its cell cycle effects.
Experimental Workflow
The general workflow for synchronizing cells in the G2 phase using a Myt1 inhibitor involves cell preparation, inhibitor treatment, and subsequent verification of the cell cycle block.
Experimental Workflow Diagram
Caption: General workflow for G2 phase cell synchronization.
Detailed Protocols
Protocol 1: Cell Synchronization in G2 Phase
This protocol provides a general guideline for synchronizing mammalian cells using a Myt1 inhibitor. Note: Optimal conditions (cell density, inhibitor concentration, and incubation time) must be determined empirically for each cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Myt1 inhibitor (e.g., PD0166285) dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells in a culture dish at a density that will allow for growth without reaching confluency during the experiment (e.g., 20-30% confluency).[16]
-
Incubation: Culture the cells overnight in a humidified incubator (37°C, 5% CO2) to allow for attachment.
-
Inhibitor Treatment:
-
Prepare a working stock of the Myt1 inhibitor in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the Myt1 inhibitor at the desired final concentration (e.g., 0.5 µM for PD0166285).
-
Include a vehicle control (e.g., DMSO) treated sample.
-
-
Incubation: Return the cells to the incubator for the predetermined optimal time (e.g., 4-16 hours). The ideal duration is cell-line dependent and should be determined via a time-course experiment.
-
Harvesting:
-
Aspirate the medium.
-
Wash the cells once with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.[17]
-
Discard the supernatant and proceed with verification protocols.
-
Protocol 2: Verification of G2 Arrest by Flow Cytometry
This protocol is used to analyze the DNA content of the cell population to confirm accumulation in the G2 phase.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Cold PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (e.g., 40 µg/mL PI, 25 µg/mL RNase A in PBS).[18]
Procedure:
-
Fixation:
-
Resuspend the cell pellet from one sample in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).[19]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 20-30 minutes in the dark.[19]
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate the single-cell population and generate a histogram of fluorescence intensity.
-
Cells in G2/M phase will have approximately twice the DNA content (and thus twice the fluorescence intensity) of cells in the G0/G1 phase. A successful synchronization will show a large, sharp peak at the 4N DNA content position.
-
Protocol 3: Verification of G2 Arrest by Western Blot
This method confirms G2 arrest by examining the expression and phosphorylation status of key cell cycle marker proteins.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdk1 (Tyr15))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in lysis buffer, quantify protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system. Compare the protein levels in treated vs. control samples.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low synchronization efficiency | Suboptimal inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to optimize conditions for your specific cell line. |
| Cell line is resistant to the inhibitor. | Try a different Myt1 inhibitor or an alternative synchronization method (e.g., CDK1 inhibitor RO-3306).[18] | |
| High cell death/toxicity | Inhibitor concentration is too high or incubation is too long. | Reduce the inhibitor concentration and/or shorten the incubation period. Ensure the vehicle (e.g., DMSO) concentration is not toxic. |
| Flow cytometry shows broad G2/M peak | Incomplete synchronization; cells are escaping the block. | Re-optimize inhibitor concentration and timing. Ensure cells were healthy and not overly confluent before treatment. |
| Western blot markers are inconclusive | Poor antibody quality or incorrect protein loading. | Validate antibodies with positive/negative controls. Ensure equal protein loading using a loading control like β-actin or GAPDH. |
References
- 1. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle regulation by the Wee1 inhibitor PD0166285, pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes in Oscillatory Dynamics in the Cell Cycle of Early Xenopus laevis Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.7. Cell Cycle Arrest Analysis by Flow Cytometry [bio-protocol.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. Cell Cycle Phase Determination Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes: Methods for Detecting Myt1 Kinase Activity in Cell Lysates
Introduction
Myt1, also known as Membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (PKMYT1), is a crucial regulator of the cell cycle.[1] As a member of the Wee1 family of protein kinases, Myt1 plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating the Cyclin-dependent kinase 1 (Cdk1, also known as Cdc2).[2][3] Specifically, Myt1 is a dual-specificity kinase that phosphorylates Cdc2 on two inhibitory residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[4][5][6] This inhibitory action prevents premature entry into mitosis, allowing time for DNA repair and proper cell growth.[7] The activity of Myt1 itself is tightly regulated by upstream kinases such as Akt, Plk1, and Chk1.[2][8][9] Given its role in cell cycle control and its association with tumor progression and drug resistance, Myt1 has emerged as a significant target for cancer therapy.[7] Therefore, robust and accurate methods for detecting Myt1 activity in cell lysates are essential for basic research and drug development.
These application notes provide an overview of common methodologies, detailed experimental protocols, and data interpretation guidelines for researchers studying Myt1 kinase activity.
Myt1 Signaling Pathway and Regulation
Myt1 is a central node in the G2/M transition pathway. Its primary function is to inhibit the Cdc2/Cyclin B complex, the master regulator of mitotic entry.[2][10] This inhibition is relieved by upstream signals that inactivate Myt1, allowing for the activation of Cdc2 and progression into mitosis.
Caption: Myt1 is inactivated by upstream kinases, relieving its inhibition of Cdc2/Cyclin B to allow mitotic entry.
Overview of Detection Methods
Myt1 kinase activity can be measured through direct or indirect assays. Direct assays quantify the phosphorylation of a specific Myt1 substrate, while indirect assays measure the downstream consequence of Myt1 activity, namely the inhibition of Cdk1.
| Method | Principle | Substrate | Detection | Pros | Cons |
| Immunoprecipitation-Western Blot | Myt1 is immunoprecipitated from cell lysate and incubated with its substrate and ATP. Substrate phosphorylation is detected by phospho-specific antibodies. | Recombinant Cdc2/Cyclin B1 | Western Blot (Anti-pT14/pY15-Cdc2) | High specificity; widely available reagents. | Semi-quantitative; requires specific antibodies. |
| Radiometric Assay | Measures the incorporation of radioactive phosphate (from [γ-³³P]ATP) into a substrate catalyzed by Myt1. | Myelin Basic Protein (MBP) or Recombinant Cdc2[11] | Scintillation Counting | Highly quantitative and sensitive. | Requires handling of radioactive materials. |
| Indirect Cdk1 Activity Assay | Measures the reduction in Cdk1 activity in a cell lysate due to endogenous Myt1 activity. | Cdk1-specific peptide (e.g., GST-PP1Cα)[7] | Western Blot (Anti-phospho-substrate) | Reflects the net inhibitory activity in the lysate. | Indirect; influenced by other Cdk1 regulators. |
| Fluorescence-Based Assays | Utilizes peptide substrates that produce a change in fluorescence (e.g., FRET or polarization) upon phosphorylation.[12][13] | Synthetic Peptides | Fluorescence Plate Reader | High-throughput; non-radioactive. | Myt1 shows poor activity on short peptides.[14] |
General Experimental Workflow
Most Myt1 activity assays follow a similar workflow, starting from cell culture and lysis to the final detection step. The key decision point is whether to use whole lysate, which measures net activity amidst other cellular components, or to use immunoprecipitated Myt1 for a more specific measurement.
Caption: General workflow for measuring Myt1 kinase activity from cell lysates.
Experimental Protocols
Protocol 1: Immunoprecipitation-Coupled In Vitro Kinase Assay
This protocol details the measurement of Myt1 activity by immunoprecipitating (IP) endogenous Myt1 from cell lysates and subsequently performing an in vitro kinase assay using recombinant Cdc2/Cyclin B1 as a substrate.
A. Materials and Reagents
-
Cell Lysis Buffer (non-denaturing): 20 mM Tris (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 2.5 mM Sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄).[15]
-
Anti-Myt1 Antibody (for IP)
-
Protein A/G Agarose Beads
-
Wash Buffer: Cell Lysis Buffer without inhibitors.
-
Kinase Buffer (1X): 25 mM Tris (pH 7.5), 10 mM MgCl₂, 1 mM DTT.[15]
-
ATP Solution: 10 mM ATP in dH₂O.
-
Recombinant, inactive Cdc2/Cyclin B1 complex (substrate)
-
SDS-PAGE Sample Buffer (4X)
-
Primary Antibodies: Rabbit anti-phospho-Cdc2 (Tyr15), Rabbit anti-Cdc2 (total).
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
B. Cell Lysate Preparation [15][16]
-
Culture cells to 80-90% confluency and apply desired treatments.
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold Cell Lysis Buffer per 10 cm plate.
-
Incubate on ice for 10 minutes, then scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly (e.g., 3 cycles of 5 seconds on/15 seconds off) to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
C. Myt1 Immunoprecipitation [15][17]
-
To 500-1000 µg of clarified lysate, add 2-4 µg of anti-Myt1 antibody.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads and continue rotating for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer and once with 1 mL of 1X Kinase Buffer.
D. In Vitro Kinase Reaction [9]
-
After the final wash, resuspend the beads in 40 µL of Kinase Reaction Mix.
-
Kinase Reaction Mix (per reaction):
-
34 µL 1X Kinase Buffer
-
1 µL Recombinant Cdc2/Cyclin B1 (to a final concentration of ~200 ng/reaction)
-
5 µL ATP Solution (to a final concentration of ~200 µM)
-
-
-
Incubate the reaction at 30°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 13 µL of 4X SDS-PAGE Sample Buffer and heating at 95°C for 5 minutes.
-
Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.
E. Western Blot Detection
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-phospho-Cdc2 (Tyr15) antibody to detect Myt1-mediated phosphorylation.
-
Strip and re-probe the membrane with an anti-total-Cdc2 antibody to ensure equal substrate loading.
-
Quantify band intensities to determine the relative Myt1 activity.
Protocol 2: Radiometric [γ-³³P]ATP Filter Binding Assay
This protocol is adapted from commercially available assays and provides a highly quantitative measure of kinase activity.[11] It is suitable for inhibitor screening.
A. Materials and Reagents
-
Immunoprecipitated Myt1 (prepared as in Protocol 1) or recombinant Myt1.
-
Substrate: Myelin Basic Protein (MBP) is a common general kinase substrate used for Myt1.[11]
-
Kinase Buffer (as in Protocol 1).
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol).
-
"Cold" ATP stock (10 mM).
-
Phosphocellulose filter paper.
-
Wash Solution: 0.75% Phosphoric Acid.
-
Scintillation fluid and counter.
B. Kinase Reaction
-
Prepare a master mix containing Kinase Buffer, substrate (e.g., 20 µM MBP), and ATP. The final ATP concentration should be ~10 µM, spiked with [γ-³³P]ATP.
-
Initiate the reaction by adding immunoprecipitated Myt1 beads or recombinant Myt1 to the master mix.
-
Incubate at 30°C for 20-30 minutes.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
C. Washing and Detection
-
Immediately immerse the filter paper in 0.75% phosphoric acid.
-
Wash the filter paper 3-4 times with fresh phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Perform a final wash with acetone and let the filter paper air dry.
-
Place the dry filter paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to Myt1 kinase activity.
Quantitative Data
The following table summarizes IC₅₀ values for several common kinase inhibitors against human Myt1 (PKMYT1), as determined by a radiometric assay.[11] This data is useful for validating inhibitor studies and as a reference for assay performance.
| Compound | IC₅₀ (nM) |
| Staurosporine | 23 |
| Ro 31-8220 | 81 |
| GW 5074 | 620 |
| H-89 | 16,000 |
| Rottlerin | >100,000 |
| Data sourced from Reaction Biology's PKMYT1 kinase assay service.[11] |
Logical Relationships in Myt1 Activity
Understanding the inverse relationship between Myt1 activity and its primary target, Cdk1, is crucial for interpreting experimental results. High Myt1 activity maintains the G2/M checkpoint, while low Myt1 activity permits Cdk1 activation and mitotic progression.
Caption: The inverse correlation between Myt1 kinase activity and Cdk1 activity dictates cell cycle state.
References
- 1. PKMYT1 - Wikipedia [en.wikipedia.org]
- 2. sdbonline.org [sdbonline.org]
- 3. Myt1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The human Myt1 kinase preferentially phosphorylates Cdc2 on threonine 14 and localizes to the endoplasmic reticulum and Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1: a Wee1-type kinase that phosphorylates Cdc2 on residue Thr14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Myt1 is a cell cycle-regulated kinase that inhibits Cdc2 but not Cdk2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Identification of peptidic substrates for the human kinase Myt1 using peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. In vitro and in silico studies on substrate recognition and acceptance of human PKMYT1, a Cdk1 inhibitory kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring CDK1 Activity Following Myt1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1) is a master regulator of the cell cycle, and its activation is essential for the transition from the G2 phase into mitosis.[1][2] The activity of the CDK1/Cyclin B complex is tightly controlled by inhibitory phosphorylation on two key residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3][4][5] The Myt1 kinase, a member of the Wee1 family, is a primary agent of this inhibition, phosphorylating CDK1 on both Thr14 and Tyr15, thereby preventing premature entry into mitosis.[3][5][6] Myt1 is localized to the membranes of the endoplasmic reticulum and Golgi apparatus, where it acts on cytoplasmic CDK1.[3][5]
Inhibition of Myt1 is a promising therapeutic strategy, particularly in oncology, as it can force cancer cells with a dependency on the G2/M checkpoint to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[5] Therefore, accurately measuring the increase in CDK1 activity following the application of a Myt1 inhibitor is crucial for drug development and cell cycle research. These application notes provide detailed protocols for three common methods to quantify this change in CDK1 activity.
Myt1-CDK1 Signaling Pathway
The activity of the CDK1/Cyclin B complex is governed by a balance between inhibitory kinases (Myt1 and Wee1) and activating phosphatases (Cdc25). Myt1 inhibition disrupts this balance, tipping the scales toward activation and mitotic entry.[7][8]
Method 1: Western Blotting for CDK1 Phosphorylation and Substrate Activation
This method indirectly assesses CDK1 activity by measuring the phosphorylation status of both CDK1 itself and its downstream substrates. Myt1 inhibition is expected to decrease the inhibitory phosphorylation on CDK1 (p-Thr14/p-Tyr15) and increase the phosphorylation of mitotic substrates.
Experimental Workflow
Protocol
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the Myt1 inhibitor at the desired concentration and for the appropriate time. Include a vehicle control (e.g., DMSO).
-
Harvest cells and lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize lysate concentrations with lysis buffer and Laemmli sample buffer.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-phospho-CDK1 (Tyr15)
-
Anti-phospho-CDK1 (Thr14)
-
Anti-phospho-Histone H3 (Ser10) (a marker for mitosis)
-
Anti-total CDK1
-
Anti-Actin or Tubulin (loading control)
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager.
-
Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to total protein levels and the loading control.
-
Data Presentation
| Target Protein | Condition | Relative Band Intensity (Normalized to Control) | Expected Outcome |
| p-CDK1 (Tyr15) | Control | 1.00 | - |
| Myt1 Inhibitor | 0.35 | Decrease | |
| p-Histone H3 (Ser10) | Control | 1.00 | - |
| Myt1 Inhibitor | 4.50 | Increase | |
| Total CDK1 | Control | 1.00 | No significant change |
| Myt1 Inhibitor | 1.05 | No significant change |
Method 2: In Vitro Kinase Assay
This method provides a direct measurement of CDK1's enzymatic activity. CDK1 is first isolated from cell lysates by immunoprecipitation and then incubated with a known substrate and ATP. The amount of phosphorylated substrate corresponds directly to CDK1 activity.[9]
Experimental Workflow
Protocol
-
Cell Lysis and Immunoprecipitation (IP):
-
Prepare cell lysates from control and Myt1 inhibitor-treated cells using a non-denaturing lysis buffer.
-
Pre-clear lysates with Protein A/G beads.
-
Incubate 500-1000 µg of protein with an anti-CDK1 antibody for 4 hours to overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-CDK1 complexes.
-
Wash the beads 3-4 times with lysis buffer and once with kinase assay buffer to remove detergents and inhibitors.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer (typically containing HEPES, MgCl₂, DTT).
-
Add a recombinant CDK1 substrate (e.g., 1 µg Histone H1).
-
Initiate the reaction by adding ATP (e.g., 100 µM final concentration).
-
Incubate for 20-30 minutes at 30°C with gentle agitation.
-
-
Detection (Non-Radioactive Western Blot Method):
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Run the supernatant on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-Histone H1).
-
Detect and quantify the signal as described in Method 1.
-
-
Detection (Luminescence-Based Method, e.g., ADP-Glo™):
-
Perform the kinase reaction in a 96-well plate.
-
After incubation, add ADP-Glo™ Reagent to deplete unused ATP.[1]
-
Add Kinase Detection Reagent to convert the ADP generated by CDK1 into ATP, which then drives a luciferase reaction.[1]
-
Measure the luminescent signal using a plate reader. The signal is directly proportional to kinase activity.[1]
-
Data Presentation
| Assay Method | Condition | Relative CDK1 Activity (RLU or Signal Intensity) | Expected Outcome |
| Luminescence | Control | 15,200 RLU | - |
| (ADP-Glo™) | Myt1 Inhibitor | 89,500 RLU | Increase |
| Western Blot | Control | 1.00 | - |
| (p-Histone H1) | Myt1 Inhibitor | 5.80 | Increase |
Method 3: Flow Cytometry for Mitotic Index
This high-throughput method quantifies the downstream biological effect of CDK1 activation: entry into mitosis. Cells entering mitosis exhibit condensed chromatin and phosphorylation of Histone H3 at Serine 10 (pH3), which can be detected by a specific antibody.[10]
Experimental Workflow
Protocol
-
Cell Preparation:
-
Treat cells with a Myt1 inhibitor or vehicle control.
-
Harvest cells (including any floating cells, as mitotic cells often detach) and wash with PBS.
-
-
Fixation and Permeabilization:
-
Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[11]
-
Wash cells with PBS.
-
Permeabilize cells with a buffer containing Triton X-100 or saponin for 15 minutes.
-
-
Staining:
-
Incubate cells with a fluorescently-conjugated anti-phospho-Histone H3 (Ser10) antibody for 1 hour at room temperature, protected from light.
-
Wash cells to remove unbound antibody.
-
Resuspend cells in a staining solution containing a DNA dye (e.g., Propidium Iodide with RNase A) to analyze DNA content and cell cycle phase.[11]
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting fluorescence signals for both the pH3 antibody and the DNA dye.
-
Gate on the cell population based on forward and side scatter.
-
Create a plot of DNA content (e.g., PI) versus pH3 fluorescence.
-
The population of cells that is positive for pH3 represents the mitotic cells. Quantify the percentage of these cells in the total population.
-
Data Presentation
| Condition | Cell Cycle Phase | % of Total Population | % pH3 Positive (Mitotic Index) | Expected Outcome |
| Control | G1 | 55% | 3.2% | - |
| S | 25% | |||
| G2/M | 20% | |||
| Myt1 Inhibitor | G1 | 40% | 18.5% | Increase |
| S | 22% | |||
| G2/M | 38% |
References
- 1. promega.com [promega.com]
- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overproduction of Human Myt1 Kinase Induces a G2 Cell Cycle Delay by Interfering with the Intracellular Trafficking of Cdc2-Cyclin B1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using Myt1 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target in oncology.[1] By phosphorylating and inactivating CDK1, Myt1 prevents premature entry into mitosis, allowing for DNA repair.[1] Cancer cells, often harboring defects in the G1 checkpoint, become highly dependent on the G2/M checkpoint for survival, creating a therapeutic vulnerability. Inhibition of Myt1 can force cancer cells with DNA damage into mitotic catastrophe and subsequent apoptosis.[2] This document provides a comprehensive overview of in vivo studies utilizing Myt1 inhibitors in animal models, complete with detailed experimental protocols and quantitative data summaries to guide future research and drug development.
Myt1 Signaling Pathway
Myt1, along with Wee1, acts as a critical gatekeeper for mitotic entry. Both kinases phosphorylate CDK1 on inhibitory residues (Thr14 and Tyr15 for Myt1), preventing the activation of the CDK1/Cyclin B complex.[1] This inhibitory action is crucial for preventing cells with damaged DNA from proceeding into mitosis. Myt1 inhibitors block this phosphorylation, leading to the untimely activation of CDK1 and forcing cells into mitosis, a process that can be lethal for cancer cells with underlying DNA damage or replication stress.
Caption: Myt1's role in the G2/M checkpoint and the effect of its inhibition.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies using Myt1 inhibitors.
Table 1: Monotherapy Studies with Myt1 Inhibitors
| Inhibitor | Animal Model | Cancer Type | Cell Line | Dosage and Administration | Key Findings | Reference |
| RP-6306 (Lunresertib) | Nude Mice | Pancreatic Cancer | BxPC-3 Xenograft | 2.5 µM intraperitoneally, twice daily for 21 days | Significant reduction in tumor size and weight. | [3] |
| RP-6306 (Lunresertib) | Nude Mice | Ovarian Cancer | OVCAR3 Xenograft | 1 mg/kg, 2.5 mg/kg, 7.5 mg/kg, 20 mg/kg orally, twice daily | Dose-dependent tumor growth inhibition. | [1] |
| SGR-3515 | Preclinical Models | Solid Tumors | Multiple Xenografts | Optimized intermittent dosing (3-5 days on, 9-11 days off in a 2-week cycle) | Superior anti-tumor activity compared to Wee1 or Myt1 monotherapy inhibitors, with recovery from myelosuppression. | [4][5] |
| Adavosertib (Wee1 inhibitor with Myt1 activity) | NSG Mice | Breast Cancer | MDA-MB-231 Orthotopic Xenograft | 60 mg/kg for 26 days | Increased Myt1 expression in tumors post-treatment, suggesting a resistance mechanism. | [6] |
Table 2: Combination Therapy Studies with Myt1 Inhibitors
| Myt1 Inhibitor | Combination Agent | Animal Model | Cancer Type | Cell Line | Dosage and Administration | Key Findings | Reference |
| RP-6306 (Lunresertib) | Gemcitabine | Nude Mice | Pancreatic Cancer | BxPC-3 Xenograft | RP-6306: 2.5 µM IP, twice daily; Gemcitabine: 20 mg/kg IP, weekly for 3 weeks | Synergistic inhibition of tumor growth and metastasis. | [3] |
| RP-6306 (Lunresertib) | Temozolomide (TMZ) | Mouse Model | Glioblastoma | Glioblastoma Xenograft | Not specified | Suppressed tumor growth and extended overall survival. | [7] |
| RP-6306 (Lunresertib) | Gemcitabine | Nude Mice | Ovarian Cancer | OVCAR3 Xenograft | RP-6306: 10 mg/kg orally, twice daily for 21 days; Gemcitabine: 20 mg/kg IP, once weekly for 4 weeks | Profound and durable tumor regressions. | [8] |
| Adavosertib + RP-6306 | N/A | Mouse Model | Ovarian Cancer | N/A | Adavosertib: 15 mg/kg orally, twice daily; RP-6306: 5 mg/kg orally, twice daily (5 days on, 2 days off for 21 days) | Well-tolerated combination with synergistic killing of cancer cells. | [9] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the in vivo studies of Myt1 inhibitors.
Protocol 1: Subcutaneous Xenograft Model for Pancreatic Cancer
This protocol is adapted from studies using the BxPC-3 pancreatic cancer cell line.[3]
Experimental Workflow:
Caption: Workflow for a subcutaneous pancreatic cancer xenograft study.
Materials:
-
BxPC-3 human pancreatic adenocarcinoma cell line
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
6-8 week old female athymic nude mice
-
Myt1 inhibitor (e.g., RP-6306)
-
Combination agent (e.g., Gemcitabine)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose for oral gavage, sterile saline for IP injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture BxPC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation for Implantation:
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[10]
-
Keep the cell suspension on ice until injection.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice according to institutional guidelines.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor formation.
-
Once tumors are palpable, measure tumor volume twice weekly using calipers with the formula: Volume = (length x width^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
-
Drug Administration:
-
RP-6306 Monotherapy: Administer RP-6306 at the desired dose (e.g., 2.5 µM) via intraperitoneal injection twice daily.
-
Combination Therapy: Administer RP-6306 as above. Administer Gemcitabine at 20 mg/kg via intraperitoneal injection once weekly.
-
Vehicle Control: Administer the corresponding vehicle on the same schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Collect tumors for pharmacodynamic analysis (e.g., Western blot for pCDK1).
-
Protocol 2: Orthotopic Xenograft Model for Glioblastoma
This protocol is a general representation based on studies of intracranial glioblastoma models.[7][11]
Experimental Workflow:
References
- 1. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 3. Murine subcutaneous & orthotopic xenograft models [bio-protocol.org]
- 4. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Gemcitabine Treatment Reshapes the Pancreatic Tumor Microenvironment and Sensitizes Murine Carcinoma to Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Establishment of combined immuno-chemotherapy with systemically administered gemcitabine and intra-portal administration of interleukin-2 in murine models of liver metastases of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Cell-Based Assay for Screening Myt1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myt1 kinase, a member of the Wee1 family, is a critical regulator of the cell cycle, specifically at the G2/M checkpoint.[1][2] It functions by phosphorylating and inactivating the Cyclin B-CDK1 complex (also known as M-phase promoting factor or MPF), thereby preventing premature entry into mitosis.[1][3] Myt1 is primarily localized to the cytoplasm and membranes of the endoplasmic reticulum and Golgi apparatus, where it phosphorylates CDK1 on Threonine-14 (Thr14) and, to some extent, Tyrosine-15 (Tyr15).[2][3]
In many cancer types, the G1/S checkpoint is defective, making cancer cells highly dependent on the G2/M checkpoint for DNA repair before cell division.[4][5] This dependency presents a therapeutic window. Inhibiting Myt1 can abrogate the G2/M checkpoint, forcing cancer cells with DNA damage to enter mitosis prematurely, which leads to a cellular crisis known as "mitotic catastrophe" and subsequent cell death.[2][3] This makes Myt1 a promising therapeutic target for cancer treatment, particularly in combination with DNA-damaging agents.[2][6]
These application notes provide a detailed protocol for a robust, high-content, cell-based assay designed for the high-throughput screening (HTS) of potential Myt1 inhibitors. The assay quantifies the induction of premature mitotic entry by measuring the increase in a well-established mitotic marker, phospho-Histone H3 (Ser10).
Myt1 Signaling Pathway in G2/M Checkpoint Control
The diagram below illustrates the role of Myt1 and its counterpart, Wee1, in regulating the G2/M transition. Both kinases act as crucial gatekeepers, preventing the activation of the CDK1/Cyclin B complex until the cell is ready to divide. Inhibition of Myt1 disrupts this control, leading to uncontrolled activation of CDK1 and entry into mitosis.
Principle of the Cell-Based Assay
The primary screening assay is an immunofluorescence-based high-content assay that quantifies the percentage of cells entering mitosis following treatment with potential Myt1 inhibitors.
-
Mechanism : Inhibition of Myt1 kinase activity leads to the accumulation of active CDK1/Cyclin B complexes.
-
Cellular Effect : Increased CDK1 activity overrides the G2/M checkpoint, causing cells to enter mitosis prematurely.
-
Readout : Mitotic cells are identified and quantified by staining for phosphorylated Histone H3 on Serine 10 (p-H3(S10)), a highly specific marker for condensed chromatin in M-phase. Nuclear DNA is counterstained with DAPI.
-
Detection : Automated microscopy and image analysis are used to count the total number of cells (DAPI-stained nuclei) and the number of mitotic cells (p-H3(S10)-positive nuclei) in each well of a multi-well plate. The "Mitotic Index" is calculated as the percentage of p-H3(S10)-positive cells.
Experimental Workflow
The following diagram outlines the major steps in the high-throughput screening protocol, from cell plating to data analysis.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format suitable for HTS.
Materials and Reagents
-
Cell Line : HeLa or U2OS cells (human cervical/osteosarcoma cancer cell lines with intact G2/M checkpoints).
-
Culture Medium : DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates : 384-well, black-walled, clear-bottom imaging plates.
-
Test Compounds : Library of small molecules dissolved in DMSO.
-
Positive Control : A known Wee1/Myt1 inhibitor (e.g., Adavosertib) or a specific Myt1 inhibitor (e.g., RP-6306).[5][6]
-
Negative Control : DMSO vehicle (0.1% final concentration).
-
Reagents :
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Procedure
-
Cell Seeding :
-
Culture HeLa or U2OS cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in culture medium to a final concentration of 25,000 cells/mL.
-
Using a multi-channel pipette or automated dispenser, seed 40 µL of the cell suspension (1,000 cells/well) into each well of the 384-well imaging plates.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Addition :
-
Prepare a dose-response plate of test compounds and controls by serially diluting them in culture medium.
-
Using a liquid handler, transfer 10 µL of the compound dilutions to the assay plates, resulting in a final volume of 50 µL per well. The final DMSO concentration should not exceed 0.1%.
-
Include wells for negative (DMSO only) and positive controls.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Cell Fixation and Permeabilization :
-
Carefully aspirate the culture medium from the wells.
-
Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Aspirate the PFA and wash the wells twice with 50 µL of PBS.
-
Add 50 µL of 0.2% Triton X-100 to each well and incubate for 10 minutes at room temperature to permeabilize the cells.
-
Aspirate the permeabilization buffer and wash twice with 50 µL of PBS.
-
-
Immunostaining :
-
Add 50 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Aspirate the blocking buffer and add 25 µL of the primary antibody (anti-p-H3(S10)) diluted in Blocking Buffer.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
Aspirate the primary antibody solution and wash the wells three times with 50 µL of PBS.
-
Add 25 µL of the fluorescently labeled secondary antibody and DAPI, both diluted in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Aspirate the secondary antibody solution and wash three times with 50 µL of PBS.
-
Leave 50 µL of PBS in each well for imaging.
-
-
Image Acquisition and Analysis :
-
Acquire images using a high-content automated imaging system. Capture at least two channels per well: DAPI (nuclei) and Alexa Fluor 488 (p-H3(S10)).
-
Use an image analysis software to:
-
Identify and count total nuclei based on DAPI staining.
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Identify and count p-H3(S10)-positive nuclei based on the Alexa Fluor 488 signal intensity above a defined threshold.
-
Calculate the Mitotic Index (%) for each well: (Number of p-H3(S10) Positive Nuclei / Total Number of Nuclei) * 100.
-
-
Data Analysis and Presentation
For each compound, plot the Mitotic Index against the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve and calculate the half-maximal effective concentration (EC50). The EC50 value represents the potency of the compound in inducing mitotic entry.
Summary of Quantitative Data
The table below shows example data for a positive control and hypothetical hit compounds from a primary screen.
| Compound | Target(s) | Assay Type | EC50 (µM) | Max Mitotic Index (%) |
| Adavosertib (Control) | Wee1/Myt1 | Mitotic Entry (p-H3) | 0.025 | 35% |
| DMSO (Vehicle) | None | Mitotic Entry (p-H3) | N/A | 3% |
| Compound A | Myt1 (putative) | Mitotic Entry (p-H3) | 0.150 | 32% |
| Compound B | Myt1 (putative) | Mitotic Entry (p-H3) | 1.200 | 28% |
| Compound C | Inactive | Mitotic Entry (p-H3) | > 50 | 4% |
Conclusion
This application note provides a comprehensive, validated protocol for a cell-based, high-content screening assay to identify and characterize inhibitors of Myt1 kinase. By measuring a key downstream consequence of Myt1 inhibition—premature mitotic entry—this assay offers a physiologically relevant method for discovering novel drug candidates for cancer therapy. The detailed workflow and robust endpoint make it highly suitable for large-scale screening campaigns in a drug discovery setting.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming Myt1 inhibitor resistance in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Myt1 inhibitor resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Myt1 kinase in the cell cycle?
Myt1 kinase is a crucial regulator of the G2/M cell cycle checkpoint.[1] It functions by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[1][2] Specifically, Myt1 phosphorylates CDK1 on two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][3] This inactivation prevents cells from prematurely entering mitosis, providing time for DNA repair, which is particularly important for cancer cells under replication stress.[1][4]
Q2: What is the relationship between Myt1 and Wee1 kinases?
Myt1 and Wee1 are both members of the Wee1 family of protein kinases and are partially redundant in their function of inhibiting CDK1 to control the G2/M checkpoint.[2][4] While Myt1 is located in the cytoplasm (acting on cytoplasmic CDK1) and phosphorylates both Thr14 and Tyr15, Wee1 is primarily nuclear and predominantly phosphorylates Tyr15.[1][3] Due to this functional redundancy, one kinase can often compensate for the inhibition of the other.[5][6]
Q3: What is the main mechanism of acquired resistance to Wee1 inhibitors like adavosertib (AZD1775)?
A primary mechanism of acquired resistance to Wee1 inhibitors is the upregulation of Myt1 protein levels.[5][6][7] When Wee1 is inhibited, cancer cells can increase the expression of Myt1 to compensate.[2] The elevated Myt1 continues to phosphorylate and inhibit CDK1, thereby maintaining the G2/M checkpoint and preventing the mitotic catastrophe that the Wee1 inhibitor is designed to induce.[8][9] This makes Myt1 a candidate predictive biomarker for acquired resistance to Wee1 inhibitors.[5][6]
Q4: Can Myt1 overexpression also confer resistance to other cell cycle checkpoint inhibitors?
Yes, Myt1 overexpression has been shown to be a common mechanism by which cancer cells can acquire resistance to a variety of drugs that target the G2/M checkpoint.[8][9] This includes inhibitors of other critical checkpoint kinases such as ATR (e.g., AZD6738) and Chk1 (e.g., UCN-01).[8][10] By maintaining inhibitory phosphorylation on CDK1, elevated Myt1 levels can counteract the effects of these upstream inhibitors.[8][9]
Q5: What are the primary strategies to overcome Myt1-mediated resistance?
The most direct strategy is the dual inhibition of both Wee1 and Myt1.[11][12] This approach aims to completely remove the inhibitory phosphorylation on CDK1, leading to a robust synthetic lethal effect.[12][13] Combination therapies using a selective Myt1 inhibitor, such as lunresertib (RP-6306), with a Wee1 inhibitor like adavosertib have shown synergistic cell killing in resistant models.[11][12] Other strategies include combining Myt1 inhibitors with DNA damaging agents like gemcitabine or platinum-based chemotherapy.[4][14][15]
Troubleshooting Guide
Problem: My cancer cell line shows increasing resistance to a Wee1 inhibitor (e.g., adavosertib).
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Possible Cause 1: Upregulation of Myt1 Kinase.
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Troubleshooting Step: Perform an immunoblot (Western blot) analysis on lysates from both the parental (sensitive) and the resistant cell lines. Probe for Myt1, Wee1, and CDK1 phosphorylated on Tyr15 (pY15-CDK1).
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Expected Result: Resistant cells will likely show significantly higher Myt1 protein levels compared to parental cells.[5][6] You may also observe that while the Wee1 inhibitor reduces pY15-CDK1 levels, the resistant cells maintain some level of inhibitory CDK1 phosphorylation due to Myt1 activity.[2]
-
-
Possible Cause 2: Alterations in upstream DNA damage response (DDR) pathways.
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Troubleshooting Step: Analyze the activation status of key DDR proteins like ATR and Chk1 via immunoblotting for phosphorylated forms (e.g., pS345-Chk1). Upregulated activity in these pathways can contribute to resistance.[8]
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Expected Result: Resistant cell lines might exhibit hyperactivation of the ATR-Chk1 pathway to enforce the G2/M checkpoint independently of Wee1.[8]
-
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Solution/Next Step: Implement a combination therapy.
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Experimental Approach: Treat the resistant cells with a combination of the Wee1 inhibitor and a selective Myt1 inhibitor (e.g., lunresertib/RP-6306).[12] Alternatively, test the Myt1 inhibitor in combination with a DNA damaging agent like gemcitabine.[14]
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Verification: Assess cell viability using a crystal violet or MTT assay. The combination treatment should show a synergistic reduction in cell viability compared to either single agent.[11][12] You can also use live-cell imaging to confirm an increase in premature mitotic entry and mitotic catastrophe.[8]
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Problem: The selective Myt1 inhibitor is not effective as a monotherapy in my cell line.
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Possible Cause: Lack of specific genetic vulnerabilities.
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Troubleshooting Step: The efficacy of Myt1 inhibitors as monotherapy is often context-dependent, showing synthetic lethality in tumors with specific genetic alterations, such as CCNE1 amplification or FBXW7 mutations.[1][4][16] Perform genomic sequencing or check existing databases for the status of these genes in your cell line.
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Expected Result: Cell lines lacking these vulnerabilities may be inherently resistant to Myt1 inhibitor monotherapy.[4]
-
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Solution/Next Step: Test in combination with other agents.
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Experimental Approach: Myt1 inhibition can potently synergize with chemotherapy agents.[4] Test the Myt1 inhibitor in combination with alkylating agents (e.g., temozolomide), nucleoside analogs (e.g., gemcitabine), or PARP inhibitors.[4][14]
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Verification: Measure the combination index (CI) from dose-response matrix experiments to confirm synergy. An increase in DNA damage markers (e.g., γH2AX) and apoptosis (e.g., cleaved PARP/caspase-3) via immunoblotting would also support efficacy.[14]
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Data Presentation
Table 1: Myt1 Overexpression Increases IC50 for Checkpoint Kinase Inhibitors in HeLa Cells.
| Inhibitor | Target(s) | IC50 (nM) - Control Cells | IC50 (nM) - Myt1 Overexpressing Cells | Fold Change in Resistance |
| Adavosertib | Wee1 | 120 | 308 | ~2.6x |
| AZD6738 | ATR | ~1000 | >1000 (Increased Survival) | N/A |
| UCN-01 | Chk1 | ~1000 | >1000 (Increased Survival) | N/A |
| PD166285 | Wee1/Myt1 | ~500 | >500 (Increased Survival) | N/A |
| Data adapted from studies on tetracycline-inducible Myt1 overexpression in HeLa cells, where cell viability was measured after 48 hours of treatment.[8][9] |
Table 2: Selectivity Profile of Key G2/M Checkpoint Inhibitors.
| Inhibitor | Primary Target(s) | Myt1 IC50 (nmol/L) | Wee1 IC50 (nmol/L) |
| Lunresertib (RP-6306) | Myt1 | 2 | 4,100 |
| Adavosertib (AZD1775) | Wee1 | Moderate activity | Potent activity |
| SGR-3515 | Wee1/Myt1 | Potent activity | Potent activity |
| This table summarizes the selectivity of different inhibitors, highlighting the high selectivity of lunresertib for Myt1 and the dual-targeting nature of SGR-3515.[4][17] |
Visualizations
Caption: G2/M checkpoint signaling pathway.
Caption: Resistance via Myt1 upregulation.
Caption: Workflow to generate resistant cells.
Caption: Logic of dual Wee1/Myt1 inhibition.
Key Experimental Protocols
1. Generation of Adavosertib-Resistant Cell Lines
This protocol is adapted from methodologies used to study acquired resistance.[6]
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Objective: To generate cancer cell lines with acquired resistance to a Wee1 inhibitor (adavosertib).
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Methodology:
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Initial Seeding: Plate parental cancer cells (e.g., HeLa or MDA-MB-231) at a low density.
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Dose Escalation: Begin treatment with a low concentration of adavosertib (e.g., near the IC20).
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Culture Maintenance: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Passage the cells as they reach confluence.
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Gradual Increase: Once the cells resume a normal growth rate, gradually increase the concentration of adavosertib in a stepwise manner.
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Isolation: After several months of continuous culture under drug pressure, a resistant population should emerge. Isolate single colonies to establish monoclonal resistant cell lines.
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Validation: Confirm resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. Analyze Myt1 protein levels via immunoblotting to confirm upregulation.
-
2. Cell Viability (Crystal Violet) Assay
This assay is used to measure cell survival and determine the half-maximal inhibitory concentration (IC50).[6][12]
-
Objective: To quantify the effect of inhibitors on cell proliferation and survival.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the inhibitor(s) of interest. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the plates for a specified period (e.g., 48-96 hours).
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Fixation: Remove the medium and fix the cells with a solution like 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the plates with water and stain the fixed cells with 0.5% crystal violet solution for 20-30 minutes.
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Destaining and Quantification: Wash away excess stain thoroughly with water and allow the plates to dry. Solubilize the stain by adding methanol or a similar solvent.
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Measurement: Read the absorbance at ~570 nm using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the dose-response curve to calculate the IC50 value using non-linear regression.
-
3. Immunoblotting for Myt1 and Phospho-CDK1
This protocol is essential for investigating the molecular mechanism of resistance.[6][8]
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Objective: To detect and quantify the protein levels of Myt1, Wee1, and the phosphorylation status of their target, CDK1.
-
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
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SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Myt1, Wee1, phospho-CDK1 (Tyr15), total CDK1, and a loading control (e.g., β-actin or Tubulin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
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Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
-
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 10. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reparerx.com [reparerx.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2022213204A1 - Combination therapies including myt1 inhibitors - Google Patents [patents.google.com]
- 17. schrodinger.com [schrodinger.com]
troubleshooting Myt1 inhibitor off-target effects
Welcome to the technical support center for Myt1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of working with these targeted therapeutic agents. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address challenges you may encounter during your experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Myt1 inhibitors?
A1: Myt1 is a protein kinase that plays a crucial role in cell cycle regulation, specifically at the G2/M transition. It inhibits cyclin-dependent kinase 1 (Cdk1) through phosphorylation at Thr14 and Tyr15 residues.[1][2][3] This inhibitory action prevents premature entry into mitosis, allowing for DNA repair if needed.[2] Myt1 inhibitors block this kinase activity, leading to the accumulation of active Cdk1.[3] This forces cells, particularly cancer cells with compromised G1 checkpoints, to enter mitosis prematurely, often with unrepaired DNA damage, resulting in a process called mitotic catastrophe and subsequent cell death.[3][4]
Q2: What are the known off-target effects of Myt1 inhibitors?
A2: A primary concern with Myt1 inhibitors is their potential to co-inhibit Wee1 kinase, a closely related protein that also phosphorylates and inhibits Cdk1, predominantly at the Tyr15 residue.[1] Some inhibitors, like PD166285, have been shown to inhibit both Myt1 and Wee1.[1] Additionally, like many small molecule inhibitors, there can be unintended interactions with other kinases. For example, Adavosertib, primarily a Wee1 inhibitor with some Myt1 activity, has reported off-target effects on Plk1, Yes, and Src.[5] It is crucial to consult the selectivity profile of the specific inhibitor being used.
Q3: How can I differentiate between on-target Myt1 inhibition and off-target effects in my cellular assays?
A3: Differentiating on-target from off-target effects is critical for data interpretation. A multi-pronged approach is recommended:
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Rescue experiments: Overexpression of a wild-type, inhibitor-resistant Myt1 should rescue the observed phenotype, while a kinase-dead mutant should not.
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siRNA/shRNA knockdown: Silencing Myt1 expression should phenocopy the effects of the inhibitor.
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Biochemical assays: Directly measure the phosphorylation status of Cdk1 at Thr14 and Tyr15. A specific Myt1 inhibitor should lead to a decrease in phosphorylation at these sites.
Q4: My cells are developing resistance to the Myt1 inhibitor. What are the potential mechanisms?
A4: Resistance to Myt1 inhibitors is an emerging area of study. One documented mechanism is the upregulation of Myt1 itself, which can compensate for the inhibitory effect of the drug.[5][6] Another potential mechanism is the functional redundancy with Wee1 kinase; if Myt1 is inhibited, cancer cells may increase their reliance on Wee1 to maintain the G2/M checkpoint.[7]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype
You are observing a cellular phenotype (e.g., excessive cell death, altered morphology) that is stronger or different than expected from Myt1 inhibition alone. This could be due to off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Detailed Steps:
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Confirm On-Target Activity: The first step is to verify that the inhibitor is engaging its intended target.
-
Experiment: Western Blot for Phospho-Cdk1 (Thr14/Tyr15).
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Expected Outcome: A dose-dependent decrease in the phosphorylation of Cdk1 at Thr14 and Tyr15 upon treatment with the Myt1 inhibitor.
-
-
Evaluate Off-Target Kinase Inhibition:
-
Experiment: In vitro Kinase Profiling Assay.
-
Procedure: Screen your Myt1 inhibitor against a panel of other kinases, especially those in related pathways like Wee1, Plk1, and Src.
-
Interpretation: Significant inhibition of other kinases at concentrations similar to or lower than the IC50 for Myt1 suggests potential off-target effects.
-
-
Use an Orthogonal Approach:
-
Experiment: Myt1 Knockdown using siRNA or shRNA.
-
Procedure: Transiently or stably reduce Myt1 expression and observe if the cellular phenotype mimics that of the inhibitor.
-
Interpretation: If the phenotype is similar, it strengthens the evidence for an on-target effect. If the phenotypes differ, off-target effects of the inhibitor are likely contributing.
-
Issue 2: Inconsistent or Non-Reproducible Results
Your experimental results with a Myt1 inhibitor vary between experiments.
Troubleshooting Workflow:
Caption: Workflow to address inconsistent experimental results.
Detailed Steps:
-
Inhibitor Quality Control:
-
Ensure the inhibitor stock solution is correctly prepared and stored to prevent degradation.
-
Perform a dose-response curve in a simple viability assay to confirm the inhibitor's potency has not changed.
-
-
Standardize Experimental Conditions:
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Cell State: Use cells at a consistent passage number and confluency, as Myt1 expression and cell cycle status can vary. Consider cell synchronization methods if appropriate for your experiment.
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Treatment Conditions: Ensure precise timing of inhibitor addition and consistent final concentrations across all replicates and experiments.
-
-
Monitor Myt1 Expression:
-
Experiment: Western Blot for total Myt1 protein.
-
Rationale: Myt1 expression levels can fluctuate depending on cell type and conditions. Confirm that the Myt1 levels are consistent in the cells used for your experiments.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of selected compounds against Myt1 and the related Wee1 kinase to illustrate selectivity.
| Inhibitor | Myt1 IC50 (nM) | Wee1 IC50 (nM) | Selectivity (Wee1/Myt1) | Reference |
| Lunresertib (RP-6306) | 2 | 4100 | 2050 | [1][4] |
| PD0166285 | 72 | 24 | 0.33 | [1] |
Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for Myt1 over Wee1.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Cdk1 and Total Cdk1
Objective: To assess the on-target effect of a Myt1 inhibitor by measuring the phosphorylation status of its direct substrate, Cdk1.
Methodology:
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Cell Treatment: Seed cells and allow them to adhere. Treat with the Myt1 inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Cdk1 (Tyr15) or phospho-Cdk1 (Thr14) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Cdk1 as a loading control.
Protocol 2: Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of a Myt1 inhibitor on cultured cells.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
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Inhibitor Treatment: Treat the cells with a serial dilution of the Myt1 inhibitor. Include a vehicle control.
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Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
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CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]
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Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Myt1 Signaling Pathway
The following diagram illustrates the central role of Myt1 in the G2/M cell cycle checkpoint.
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
improving Myt1 inhibitor solubility and stability for assays
Welcome to the technical support center for Myt1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of Myt1 inhibitors during experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with Myt1 inhibitors.
1. My Myt1 inhibitor precipitated out of solution after dilution in aqueous buffer. How can I prevent this?
This is a common issue for many kinase inhibitors which are often hydrophobic. Precipitation can lead to inaccurate concentration determination and unreliable assay results.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Most Myt1 inhibitors are initially dissolved in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is kept as low as possible, ideally below 1%, to maintain compound solubility. However, some cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. Always include a vehicle control with the same final DMSO concentration in your experiment.[1]
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Serial Dilution Strategy: Avoid making large dilutions directly from a high-concentration DMSO stock into an aqueous buffer. It is best to perform serial dilutions in DMSO first to lower the inhibitor concentration before the final dilution into the aqueous medium.[1]
-
Use of Co-solvents and Excipients: For in vivo or some challenging in vitro assays, co-solvents may be necessary. Formulations for Adavosertib have included PEG300, Tween 80, and SBE-β-CD.[2][3] These can also be explored for in vitro assays where target protein function is not compromised.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.[2][4] However, be cautious as prolonged or high-energy sonication can degrade the compound.
2. What is the recommended solvent and storage condition for Myt1 inhibitors?
Proper storage is critical to maintaining the integrity and activity of your Myt1 inhibitor.
Recommendations:
-
Primary Solvent: High-purity, anhydrous DMSO is the most common and recommended solvent for creating high-concentration stock solutions of Myt1 inhibitors like Adavosertib and Lunresertib.[2][4][5][6]
-
Stock Solution Storage: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C for long-term stability.[7][8] For instance, Lunresertib (RP-6306) stock solutions are recommended to be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[8]
-
Powder Form Storage: Store the solid compound at -20°C, protected from light and moisture.[4]
Solubility Data for Common Myt1 Inhibitors:
| Inhibitor | Solvent | Solubility | Notes |
| Adavosertib (AZD1775/MK-1775) | DMSO | ≥100 mg/mL (199.76 mM)[3][6] | Sonication or gentle warming may be needed to fully dissolve.[3] |
| Water | Insoluble or slightly soluble[2] | ||
| Ethanol | Insoluble or slightly soluble[2] | ||
| Lunresertib (RP-6306) | DMSO | 65-67.3 mg/mL (200.38-207.47 mM)[4][5] | Use fresh, moisture-free DMSO as absorbed water can reduce solubility.[5] |
| Water | Insoluble[5] | ||
| Ethanol | ~4 mg/mL[5] | ||
| PD166285 (Wee1/Myt1 dual inhibitor) | DMSO | Not specified, but used in cellular assays[9] | Generally soluble in DMSO for cell-based assays. |
| Myt1-IN-1 | DMSO | 20 mg/mL (60.54 mM) | Requires sonication. |
3. I am observing a loss of inhibitor activity over the course of my experiment. What could be the cause?
Loss of activity often points to compound instability in the assay medium.
Troubleshooting Steps:
-
pH Stability: The stability of kinase inhibitors can be pH-dependent. If your assay buffer is at a pH that promotes hydrolysis or other degradation pathways for your specific inhibitor, you may observe a decrease in potency over time. It is advisable to check the stability of your inhibitor in the assay buffer over the time course of your experiment. This can be done by incubating the inhibitor in the buffer for different durations and then testing its activity.
-
Temperature Sensitivity: Prolonged incubation at elevated temperatures (e.g., 37°C) can lead to degradation. Minimize the time your compound spends at higher temperatures. If possible, run kinetic assays to determine if the inhibitory effect changes over time.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., plates, pipette tips), reducing the effective concentration in your assay. Using low-adhesion plastics or including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) in your assay buffer can help mitigate this.
-
Redox Instability: Some compounds may be sensitive to oxidation. If you suspect this, you could consider adding a small amount of an antioxidant like DTT to your buffer, provided it does not interfere with your assay.
4. How can I assess the stability of my Myt1 inhibitor under specific assay conditions?
A forced degradation study can provide valuable insights into the stability of your inhibitor.
General Protocol for Forced Degradation Study:
This protocol can be adapted to test the stability of your Myt1 inhibitor in your specific assay buffer.
-
Preparation: Prepare a solution of your Myt1 inhibitor in your final assay buffer at the working concentration.
-
Stress Conditions: Aliquot the solution and expose it to various stress conditions relevant to your experimental setup, such as:
-
Temperature Stress: Incubate at different temperatures (e.g., 4°C, room temperature, 37°C, and a higher temperature like 50°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
pH Stress: Adjust the pH of your buffer to acidic (e.g., pH 2-4) and basic (e.g., pH 9-11) conditions and incubate for various time points.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1-3%) and incubate for different durations.
-
-
Analysis: At each time point, analyze the remaining concentration of the parent inhibitor using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Interpretation: A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Experimental Protocols & Workflows
Protocol: General Kinase Assay for Myt1 Inhibitor Screening
This is a generalized protocol for an in vitro kinase assay to determine the IC50 of a Myt1 inhibitor. The specific components, such as the substrate and detection method, may vary.
-
Reagent Preparation:
-
Kinase Buffer: A typical kinase buffer might contain 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[10]
-
Myt1 Enzyme: Dilute recombinant human Myt1 kinase to the desired concentration in kinase buffer.
-
Substrate: Prepare the substrate (e.g., a peptide derived from CDK1 or a full-length inactive CDK1/Cyclin B complex) in kinase buffer.
-
ATP Solution: Prepare ATP at the desired concentration (often at or near the Km for ATP) in kinase buffer.
-
Inhibitor Dilution Series: Perform a serial dilution of the Myt1 inhibitor in 100% DMSO. Then, create an intermediate dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the serially diluted inhibitor or DMSO (vehicle control) to the assay plate wells.
-
Add 8 µL of the Myt1 enzyme solution to each well.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture to each well.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and proceed with the detection method (e.g., addition of a detection reagent for TR-FRET or luminescence-based assays).
-
-
Data Analysis:
-
Measure the signal from each well using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Figure 1. Simplified Myt1 signaling pathway in G2/M checkpoint regulation.
Figure 2. General experimental workflow for Myt1 inhibitor discovery and development.
References
- 1. jocpr.com [jocpr.com]
- 2. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of the dA-dT to the dG-dC base pair stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. lunresertib (RP-6306) / Repare Therap, Debiopharm [delta.larvol.com]
- 8. Myt1 kinase inhibitors - Insight into structural features, offering potential frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
Myt1 Inhibitor Dosage Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Myt1 inhibitor dosage for in vitro studies. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for a novel Myt1 inhibitor in a new cell line?
A1: For a novel Myt1 inhibitor, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. This wide range helps to capture the full dose-response curve.
Q2: How can I determine if my Myt1 inhibitor is specific and not causing off-target effects?
A2: Assessing inhibitor specificity is crucial. Key strategies include:
-
Target Engagement Assays: Directly measure the binding of the inhibitor to Myt1 in your cellular model.
-
Western Blotting: Analyze the phosphorylation status of known Myt1 substrates, such as CDK1 at Threonine 14 (Thr14).[1][2] A dose-dependent decrease in p-CDK1 (Thr14) indicates on-target activity.
-
Rescue Experiments: Overexpression of Myt1 should confer resistance to the inhibitor, mitigating its phenotypic effects.[3][4][5]
-
Kinase Profiling: Screen the inhibitor against a panel of other kinases to identify potential off-target interactions. Some inhibitors may have dual activity, for instance, targeting both Wee1 and Myt1.[3][6][7]
Q3: My cells are dying at concentrations where I expect to see a specific Myt1-inhibitory effect. How can I troubleshoot this cytotoxicity?
A3: High cytotoxicity can mask the specific effects of Myt1 inhibition. To address this:
-
Perform a Cell Viability Assay: Use assays like MTT or LDH release to determine the cytotoxic concentration range of your inhibitor.[8][9]
-
Time-Course Experiments: Shorter incubation times may be sufficient to observe Myt1 inhibition without inducing widespread cell death.
-
Lower Concentrations: Test a narrower range of lower, non-toxic concentrations to uncouple the specific cell cycle effects from general cytotoxicity.
-
Combination Therapy: Consider that Myt1 inhibitors can synergize with other drugs, such as chemotherapy agents or other cell cycle checkpoint inhibitors.[10][11][12][13] This may require using lower concentrations of each compound.
Q4: I'm not observing the expected phenotype (e.g., premature mitotic entry) after treatment with my Myt1 inhibitor. What could be the issue?
A4: Several factors can contribute to a lack of a clear phenotype:
-
Functional Redundancy: Wee1 kinase also inhibits CDK1 and can compensate for Myt1 inhibition.[14] In some cell lines, co-inhibition of both Myt1 and Wee1 may be necessary to observe a strong effect.[6][13]
-
Cell Line Dependence: The cellular context, including the status of other cell cycle regulators like p53 and Cyclin E1 (CCNE1), can influence the response to Myt1 inhibition.[10][15][16][17]
-
Drug Potency and Stability: Ensure the inhibitor is potent enough for your target and has not degraded during storage or in the experimental medium.
-
Insufficient Incubation Time: The phenotype may take longer to develop. Perform a time-course experiment to identify the optimal endpoint.
Q5: How does Myt1 overexpression affect inhibitor dosage?
A5: Myt1 overexpression is a known mechanism of resistance to cell cycle checkpoint inhibitors, including those targeting Wee1.[2][3][5][11] If your cell model overexpresses Myt1, you may need to use higher concentrations of a Myt1 inhibitor to achieve the desired effect. This can lead to an increase in the IC50 value.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values | Inconsistent cell seeding density, variations in inhibitor dilution, or assay timing. | Standardize cell seeding protocols. Prepare fresh serial dilutions for each experiment. Ensure consistent incubation times. |
| Incomplete Dose-Response Curve | The concentration range tested is too narrow or not centered around the IC50. | Broaden the concentration range (e.g., from pM to mM) to establish the upper and lower plateaus of the curve. |
| Precipitation of Inhibitor in Media | The inhibitor has poor solubility at higher concentrations. | Check the inhibitor's solubility data. Use a solvent like DMSO for initial stock solutions and ensure the final DMSO concentration in the media is low (<0.5%) and consistent across all treatments. |
| Unexpected Increase in Cell Viability at High Concentrations | Off-target effects or cellular stress responses. | Investigate off-target effects using kinase profiling. Analyze markers of cellular stress. |
Quantitative Data Summary
The following table summarizes reported IC50 values for various Myt1 and related checkpoint inhibitors in different cell lines. These values can serve as a starting point for designing your own experiments.
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
| Adavosertib (AZD1775) | Wee1 | HeLa (endogenous Myt1) | 120 | [4] |
| Adavosertib (AZD1775) | Wee1 | HeLa (Myt1 overexpression) | 308 | [4] |
| PD166285 | Wee1/Myt1 | HeLa (endogenous Myt1) | 134 | [4] |
| PD166285 | Wee1/Myt1 | HeLa (Myt1 overexpression) | 267 | [4] |
| UCN-01 | Chk1 | HeLa (endogenous Myt1) | 155 | [4] |
| UCN-01 | Chk1 | HeLa (Myt1 overexpression) | 310 | [4] |
| AZD6738 | ATR | HeLa (endogenous Myt1) | 684 | [4] |
| AZD6738 | ATR | HeLa (Myt1 overexpression) | 1140 | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 using an MTT Assay
This protocol outlines the steps to determine the concentration of a Myt1 inhibitor that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of the Myt1 inhibitor in culture medium. A typical range would be from 200 µM down to 2 nM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2x inhibitor dilutions or vehicle control. Incubate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[18]
Protocol 2: Western Blot for Myt1 Target Engagement (p-CDK1 Thr14)
This protocol is for assessing the on-target activity of a Myt1 inhibitor by measuring the phosphorylation of its direct substrate, CDK1.
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of Myt1 inhibitor concentrations for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-CDK1 (Thr14) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total CDK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-CDK1 to total CDK1 at different inhibitor concentrations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Myt1 Signaling Pathway in G2/M Transition.
Caption: Workflow for Myt1 Inhibitor Dosage Optimization.
Caption: Troubleshooting Logic for Myt1 Inhibitor Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. schrodinger.com [schrodinger.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reparerx.com [reparerx.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
Myt1 inhibitor degradation and half-life in culture medium
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Myt1 inhibitors, focusing on their stability and degradation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the most common Myt1 inhibitors, and what is their primary mechanism of action?
A1: The most frequently cited Myt1 inhibitors in research are PD0166285 and the more recent and selective RP-6306 (also known as lunresertib). Myt1 is a kinase that, along with Wee1, phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1). This inhibitory phosphorylation at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) of CDK1 prevents premature entry into mitosis.[1] Myt1 inhibitors block this activity, leading to the accumulation of active CDK1, which can force cells, particularly cancer cells with a defective G1 checkpoint, into premature and often catastrophic mitosis.
Q2: How should I store my Myt1 inhibitor stock solutions?
A2: Proper storage is crucial to maintain the integrity of your Myt1 inhibitor. For specific inhibitors, always refer to the manufacturer's datasheet. General guidelines for common inhibitors are provided in the table below. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2]
Q3: I am not seeing the expected phenotype in my long-term experiments (e.g., >24 hours). Could my Myt1 inhibitor be degrading in the culture medium?
A3: Yes, this is a possibility. Small molecule inhibitors can degrade in aqueous and warm environments like cell culture medium (typically 37°C). The stability of an inhibitor in culture medium depends on its chemical structure, the composition of the medium, pH, and exposure to light. If you suspect degradation, you may need to replenish the inhibitor by performing partial or full media changes at regular intervals. It is recommended to empirically determine the functional half-life of the inhibitor in your specific experimental system.
Q4: What factors in the cell culture medium can contribute to the degradation of a Myt1 inhibitor?
A4: Several factors can influence inhibitor stability. These include the presence of serum proteins that can bind to the inhibitor, the pH of the medium, and the presence of nucleophiles or enzymes in the serum that could react with the inhibitor. The chemical nature of the inhibitor itself, such as the stability of its core structure (e.g., pyridopyrimidine), also plays a significant role.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected results over time. | Inhibitor degradation in the culture medium. | Determine the functional half-life of the inhibitor in your specific cell culture conditions (see Experimental Protocols). Replenish the inhibitor with fresh medium at appropriate intervals (e.g., every 12 or 24 hours). |
| Inhibitor adsorption to plasticware. | Use low-adhesion plasticware for your experiments. Pre-incubating plates with media containing the inhibitor before adding cells can sometimes help saturate non-specific binding sites. | |
| High variability between replicate experiments. | Inconsistent inhibitor concentration due to precipitation from stock solution. | Ensure the inhibitor is fully dissolved in the stock solution. Visually inspect for any precipitate before diluting into the culture medium. Briefly vortex and/or warm the stock solution if necessary and safe for the compound. |
| Cell density differences affecting inhibitor availability per cell. | Ensure consistent cell seeding density across all wells and experiments. | |
| No observable effect of the inhibitor, even at high concentrations. | Incorrect inhibitor stock concentration. | Verify the initial weighing and dissolving of the inhibitor. If possible, confirm the concentration of the stock solution using analytical methods like UV-Vis spectroscopy or HPLC. |
| The chosen cell line is resistant to Myt1 inhibition. | Confirm that your cell line is sensitive to Myt1 inhibition. This can be due to various factors, including the expression of drug efflux pumps or compensatory signaling pathways.[3] |
Myt1 Inhibitor Properties and Storage
| Inhibitor | Target(s) & IC50 | Stock Solution Storage | Solubility |
| PD0166285 | Wee1 (IC50: 24 nM), Myt1 (IC50: 72 nM), Chk1 (IC50: 3.433 µM)[4][5] | -80°C for up to 2 years; -20°C for up to 1 year.[4] | Soluble in DMSO and Ethanol up to 100 mM.[6] |
| RP-6306 (lunresertib) | PKMYT1 (IC50: 14 nM)[2] | Powder: 3 years at -20°C. In solvent: 1 year at -80°C, 1 month at -20°C.[2] | Soluble in DMSO (65 mg/mL). Insoluble in water.[2] |
Note: This table provides general guidance. Always consult the manufacturer's product-specific datasheet for the most accurate information.
Signaling Pathways and Workflows
Caption: Myt1 Signaling Pathway in G2/M Transition.
Caption: Experimental Workflow for Determining Inhibitor Half-Life.
Experimental Protocols
Protocol 1: Determination of Myt1 Inhibitor Half-Life in Cell Culture Medium using HPLC-MS
This protocol provides a framework for quantifying the degradation of a Myt1 inhibitor in both cell-free and cell-containing culture medium.
Materials:
-
Myt1 inhibitor of interest (e.g., PD0166285, RP-6306)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell line of interest
-
Incubator (37°C, 5% CO2)
-
Multi-well plates (e.g., 6-well plates)
-
Acetonitrile (ACN) with 0.1% formic acid (or other suitable organic solvent)
-
Internal standard (a stable molecule with similar chemical properties to the inhibitor, if available)
-
HPLC-MS system
Procedure:
-
Preparation of Samples:
-
Prepare a working solution of the Myt1 inhibitor in your complete cell culture medium at the final desired concentration (e.g., 1 µM).
-
Cell-Free Condition: Add the inhibitor-containing medium to empty wells of a multi-well plate.
-
Cell-Containing Condition: Seed your cells in a multi-well plate and allow them to adhere overnight. Replace the medium with the inhibitor-containing medium.
-
-
Incubation and Time Points:
-
Place the plates in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium from both conditions. The t=0 sample should be collected immediately after adding the inhibitor.
-
-
Sample Processing (Protein Precipitation):
-
For each aliquot of medium collected, add 3 volumes of ice-cold acetonitrile (containing the internal standard, if used). For example, to 100 µL of medium, add 300 µL of ACN.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
Analysis by HPLC-MS:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Analyze the samples using an HPLC-MS method optimized for the detection and quantification of your specific Myt1 inhibitor.[7] A standard curve of the inhibitor of known concentrations should be prepared and run alongside the experimental samples for absolute quantification.
-
-
Data Analysis:
-
Determine the concentration of the inhibitor at each time point by comparing the peak area to the standard curve.
-
Plot the inhibitor concentration versus time.
-
Calculate the half-life (t½) of the inhibitor by fitting the data to a first-order decay curve.
-
Protocol 2: Functional Assessment of Inhibitor Stability by Western Blot
This protocol assesses the functional stability of the Myt1 inhibitor by measuring the phosphorylation of its downstream target, CDK1. A decrease in the inhibitor's effectiveness over time will result in a rebound of CDK1 phosphorylation.
Materials:
-
Myt1 inhibitor
-
Cell line of interest
-
Multi-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-CDK1 (Thr14/Tyr15), anti-total CDK1, and a loading control antibody (e.g., anti-Actin or anti-Tubulin)
-
Western blot equipment and reagents
Procedure:
-
Experimental Setup:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the Myt1 inhibitor at a concentration known to inhibit CDK1 phosphorylation (e.g., determined from a dose-response experiment).
-
-
Time Course:
-
Lyse the cells at various time points after inhibitor addition (e.g., 1, 4, 8, 12, 24 hours).
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with the primary antibodies against phospho-CDK1, total CDK1, and the loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CDK1 and total CDK1.
-
Normalize the phospho-CDK1 signal to the total CDK1 signal for each time point.
-
An increase in the normalized phospho-CDK1 signal at later time points suggests that the inhibitor is losing its activity. This can provide a functional estimation of its stability in the culture system.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compensatory Mechanisms to Myt1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of Myt1 kinase inhibition and its associated compensatory mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Myt1 kinase?
Myt1 (Protein kinase, membrane-associated tyrosine/threonine 1) is a member of the Wee1 family of protein kinases.[1][2] Its primary role is to regulate the G2/M cell cycle checkpoint by inhibiting Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Myt1 phosphorylates CDK1 on two specific residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which prevents the activation of the CDK1/Cyclin B complex and thus halts premature entry into mitosis.[1][2][4] While Wee1 kinase primarily acts on Tyr15 in the nucleus, Myt1 is localized to the cytoplasm and acts on both Thr14 and Tyr15.[1][2]
Q2: What is the expected cellular outcome of Myt1 inhibition?
Inhibition of Myt1 kinase activity leads to a decrease in the inhibitory phosphorylation of CDK1.[3] This results in the premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis without proper preparation, a phenomenon that can lead to mitotic catastrophe and subsequent cell death (apoptosis).[3] This is particularly effective in cancer cells that often have compromised cell cycle checkpoints and rely on the G2/M checkpoint for survival.[2][3]
Q3: What are the known compensatory mechanisms that can arise in response to Myt1 inhibition?
While direct inhibition of Myt1 is a therapeutic strategy, resistance can develop. The most documented compensatory mechanism involves the functional redundancy with Wee1 kinase. Since both Myt1 and Wee1 can inhibit CDK1, the presence and activity level of Wee1 can compensate for Myt1 inhibition. Conversely, and more frequently reported, is the upregulation of Myt1 as a compensatory mechanism and a driver of resistance to inhibitors of other cell cycle checkpoint kinases, such as Wee1, ATR, and Chk1.[5][6][7]
Q4: How does Myt1 overexpression lead to resistance to other kinase inhibitors like Adavosertib (a Wee1 inhibitor)?
Myt1 overexpression can confer resistance to Wee1 inhibitors (e.g., Adavosertib) by compensating for the loss of Wee1's inhibitory function.[5][6][8] Elevated Myt1 levels maintain the inhibitory phosphorylation on CDK1 at Thr14 and Tyr15, even in the absence of Wee1 activity.[5][6] This prevents the premature activation of CDK1, allowing cancer cells to arrest at the G2/M checkpoint, repair DNA damage, and evade mitotic catastrophe, ultimately leading to increased cell survival.[5][6][9]
Troubleshooting Guide
Q1: My Myt1 inhibitor is not inducing mitotic catastrophe in my cancer cell line. What could be the reason?
-
Compensatory Wee1 Activity: Your cell line might express high levels of Wee1 kinase, which can compensate for Myt1 inhibition by phosphorylating CDK1 on Tyr15.
-
Recommendation: Check the protein expression levels of both Myt1 and Wee1 in your cell line via immunoblotting. Consider a combination treatment with both a Myt1 and a Wee1 inhibitor.
-
-
Myt1 Overexpression: If you are studying resistance to another kinase inhibitor (e.g., targeting ATR or Chk1), the cells may have developed resistance by overexpressing Myt1.[5][6]
-
Recommendation: Quantify Myt1 protein levels in your resistant cell line compared to the parental, sensitive line.
-
-
Drug Efflux: The cells may be actively pumping out the inhibitor through efflux pumps.
-
Recommendation: Use a lower passage number of cells and verify inhibitor uptake, if possible.
-
Q2: I am observing G2/M arrest instead of mitotic entry after treating with a Wee1 inhibitor. Why is this happening?
This is a classic sign of a compensatory mechanism. The most likely cause is the upregulation of Myt1.[5][6][8]
-
Hypothesis: The cells have increased their Myt1 expression, which takes over the role of Wee1 in phosphorylating and inhibiting CDK1, thus maintaining the G2/M arrest.[5][6]
-
Troubleshooting Steps:
-
Verify Myt1 Levels: Perform an immunoblot to compare Myt1 protein levels in your treated cells versus untreated or sensitive control cells.[9]
-
Myt1 Knockdown: Use siRNA to knockdown Myt1 in your resistant cells and then treat with the Wee1 inhibitor. A restored sensitivity to the Wee1 inhibitor would confirm Myt1's compensatory role.[9]
-
Combination Treatment: Treat the cells with a combination of the Wee1 inhibitor and a Myt1 inhibitor to see if this overcomes the arrest.
-
Q3: How can I confirm that Myt1 is directly responsible for the observed resistance in my cell line?
-
Inducible Overexpression System: A robust method is to use a cell line with an inducible Myt1 expression system (e.g., tetracycline-inducible).[5][6] This allows you to directly control Myt1 levels and observe the effect on inhibitor sensitivity. Overexpression of Myt1 should confer resistance.[5][6]
-
In Vitro Kinase Assay: Perform an in vitro kinase assay to measure CDK1 activity.[5][6] In resistant cells with high Myt1, you would expect to see significantly lower CDK1 activity in the presence of a Wee1 inhibitor compared to sensitive cells.[5][6]
Signaling Pathways and Experimental Workflow
Caption: Regulation of the G2/M transition by Myt1 and Wee1 kinases.
Caption: Myt1 overexpression as a compensatory resistance mechanism.
Caption: Experimental workflow for investigating Myt1-mediated resistance.
Quantitative Data
Table 1: Inhibitor Selectivity for Myt1 vs. Wee1
| Inhibitor | Target(s) | IC50 for Myt1 | IC50 for Wee1 | Reference |
| Lunresertib (RP-6306) | Myt1 | 2 nmol/L | 4,100 nmol/L | [2] |
| PD0166285 | Wee1/Myt1 | 72 nmol/L | 24 nmol/L | [2] |
Table 2: Effect of Myt1 Overexpression on Mitotic Timing in the Presence of Adavosertib
| Cell Line | Treatment | Median Time in Mitosis (hours) | Reference |
| HeLa (Control) | DMSO | 1.0 | [6] |
| HeLa (Control) | Adavosertib | 10.5 | [6] |
| HeLa (Myt1-OE) | DMSO | 1.0 | [6] |
| HeLa (Myt1-OE) | Adavosertib | 2.5 | [6] |
Experimental Protocols
1. Immunoblotting for Myt1 and Wee1
-
Objective: To determine the relative protein expression levels of Myt1 and Wee1 in different cell lines or treatment conditions.
-
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Myt1, Wee1, and a loading control (e.g., Tubulin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels, normalized to the loading control.
-
2. In Vitro CDK1 Kinase Assay
-
Objective: To measure the kinase activity of CDK1 in cell lysates.
-
Methodology:
-
Immunoprecipitation: Lyse cells as described above. Immunoprecipitate CDK1 from the lysates using an anti-CDK1 antibody conjugated to agarose beads.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing a histone H1 substrate, ATP, and the cell extracts to be tested (e.g., from Myt1-overexpressing vs. control cells treated with a Wee1 inhibitor).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding SDS loading buffer and boiling the samples.
-
Detection: Separate the reaction products by SDS-PAGE. The phosphorylation of histone H1 can be detected by autoradiography (if using radiolabeled ATP) or by immunoblotting with an antibody specific for phosphorylated histone H1.
-
3. Cell Synchronization and Time-Lapse Microscopy
-
Objective: To observe the timing of mitotic entry and exit in live cells following inhibitor treatment.
-
Methodology:
-
Synchronization: Synchronize cells at the G1/S boundary using a double thymidine block or at the G2 phase using a CDK1 inhibitor like RO-3306.
-
Release and Treatment: Release the cells from the block by washing with fresh media. Add the inhibitor(s) of interest (e.g., Adavosertib) to the media.
-
Time-Lapse Imaging: Place the culture dish on a live-cell imaging microscope equipped with an environmental chamber to maintain temperature, CO2, and humidity.
-
Image Acquisition: Acquire phase-contrast or fluorescence images (if using fluorescently tagged proteins like H2B-mCherry) at regular intervals (e.g., every 5-10 minutes) for 24-48 hours.
-
Analysis: Analyze the resulting videos to determine the time from mitotic entry (cell rounding) to mitotic exit (anaphase onset or cytokinesis) for individual cells in each treatment group.[6]
-
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 6. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting unexpected results in Myt1 inhibitor experiments
Welcome to the technical support center for Myt1 inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Myt1 inhibitors?
A1: Myt1 is a protein kinase that, along with Wee1, negatively regulates the G2/M cell cycle checkpoint.[1] It does this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (Cdk1), specifically at the Threonine-14 (Thr14) and Tyrosine-15 (Tyr15) residues.[1][2] Myt1 inhibitors block this activity, leading to the premature activation of Cdk1.[3] This forces cells to enter mitosis without proper preparation, often resulting in mitotic catastrophe and subsequent cell death (apoptosis), particularly in cancer cells with compromised cell cycle checkpoints.[1][3]
Q2: I'm not observing the expected G2/M arrest or subsequent cell death. What are some possible reasons?
A2: Several factors could contribute to a lack of expected phenotype:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low. It's crucial to perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line.[4][5]
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to Myt1 inhibition. Cells with certain genetic backgrounds, such as CCNE1 amplification, have shown increased sensitivity.[6][7]
-
Acquired Resistance: Prolonged exposure to a Myt1 inhibitor can lead to acquired resistance. A common mechanism is the upregulation of Myt1 itself, which compensates for the inhibitory effect.[4][8]
-
Redundancy with Wee1: Myt1 and Wee1 have partially redundant functions in phosphorylating Cdk1.[4] If Wee1 activity is high in your cell line, inhibiting Myt1 alone may not be sufficient to induce a strong mitotic phenotype.
Q3: My cells are showing resistance to the Myt1 inhibitor. What should I investigate?
A3: Resistance to Myt1 inhibitors can arise from several mechanisms:
-
Myt1 Overexpression: The most commonly cited mechanism of acquired resistance is the upregulation of the Myt1 protein.[4][5] You can check for this using Western blotting.
-
Functional Compensation by Wee1: As Myt1 and Wee1 have overlapping functions, increased Wee1 activity can compensate for Myt1 inhibition.[4]
-
Parallel Signaling Pathways: Activation of parallel DNA damage response pathways, such as the ATR-Chk1 pathway, can also contribute to resistance.[4][5]
In cases of Myt1 overexpression, a potential strategy is the combined inhibition of both Wee1 and Myt1.[9]
Q4: What are the key differences between selective Myt1 inhibitors and dual Wee1/Myt1 inhibitors?
A4: The key difference lies in their target specificity and potential off-target effects.
-
Selective Myt1 Inhibitors (e.g., Lunresertib/RP-6306): These compounds are designed to potently inhibit Myt1 with significantly less activity against Wee1 and other kinases.[1][10] This selectivity is crucial for precisely studying the role of Myt1 and can potentially lead to a wider therapeutic window with fewer side effects.
-
Dual Wee1/Myt1 Inhibitors (e.g., PD0166285): These inhibitors target both Wee1 and Myt1.[11][12] While this can be effective in overcoming the functional redundancy of the two kinases, these inhibitors can also have off-target effects on other kinases like Chk1, Src, EGFR, and FGFR1, which can complicate data interpretation.[13][14]
Data Presentation: Inhibitor Potency
The potency of Myt1 inhibitors can vary significantly depending on the compound and the cancer cell line being tested. Below is a summary of reported IC50 values.
Table 1: IC50 Values of Common Myt1 Inhibitors
| Inhibitor | Target(s) | IC50 (Myt1) | IC50 (Wee1) | Cell Line Example (IC50) | Reference(s) |
| Lunresertib (RP-6306) | Selective Myt1 | 2 nM (enzymatic) | 4100 nM (enzymatic) | OVCAR3 (ovarian): Dose-dependent reduction in tumor growth | [1][10][15] |
| PD0166285 | Dual Wee1/Myt1 | 72 nM (enzymatic) | 24 nM (enzymatic) | KYSE150, TE1 (esophageal): Induces apoptosis | [11][12][14] |
Table 2: Effect of Myt1 Overexpression on Inhibitor IC50 in HeLa Cells
| Inhibitor | Target Pathway | IC50 (Endogenous Myt1) | IC50 (Myt1 Overexpression) | Reference(s) |
| Adavosertib (Wee1i) | Wee1 | 120 nM | 308 nM | [4] |
| PD166285 (Wee1/Myt1i) | Wee1/Myt1 | Varies | Increased Resistance | [4] |
| AZD6738 (ATRi) | ATR | Varies | Increased Resistance | [4] |
| UCN-01 (Chk1i) | Chk1 | Varies | Increased Resistance | [4] |
Experimental Protocols
Western Blotting for Myt1 and p-Cdk1
This protocol is for assessing the levels of total Myt1 protein and the phosphorylation status of its direct target, Cdk1, at Tyr15.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Myt1, anti-p-Cdk1 (Tyr15), anti-total Cdk1, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the Myt1 inhibitor for the desired time and dose. Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. A decrease in the p-Cdk1 signal relative to total Cdk1 indicates successful Myt1 inhibition.[16]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the Myt1 inhibitor at various concentrations and time points. Include a vehicle-treated control.
-
Harvesting: Harvest cells by trypsinization, including any floating cells from the supernatant.
-
Fixation: Wash cells with PBS, then resuspend in cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.[17] Effective Myt1 inhibition is expected to cause a decrease in the G2/M population as cells are pushed prematurely into mitosis.[18]
In Vitro Kinase Assay
This protocol measures the direct activity of a Myt1 inhibitor on the kinase.
Materials:
-
Recombinant Myt1 kinase
-
Kinase buffer
-
ATP
-
Substrate for Myt1 (e.g., a peptide containing the Cdk1 phosphorylation site)
-
Myt1 inhibitor at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay or a phosphospecific antibody)
Procedure:
-
Reaction Setup: In a multi-well plate, combine the recombinant Myt1 kinase, the substrate, and the Myt1 inhibitor at a range of concentrations.
-
Initiate Reaction: Add ATP to the wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction according to the detection kit's instructions.
-
Detection: Add the detection reagent to quantify the amount of ADP produced (or phosphorylated substrate). The signal is inversely proportional to the inhibitor's activity.
-
Data Analysis: Plot the results to determine the IC50 of the inhibitor.[4]
Visual Troubleshooting and Pathway Diagrams
Myt1 Signaling Pathway
The diagram below illustrates the central role of Myt1 in the G2/M cell cycle checkpoint. Myt1 and Wee1 phosphorylate Cdk1, keeping it inactive. The phosphatase Cdc25 removes these inhibitory phosphates to allow entry into mitosis. Myt1 inhibitors block the inhibitory phosphorylation by Myt1, leading to premature Cdk1 activation.
Caption: Myt1's role in the G2/M checkpoint and the effect of its inhibition.
General Experimental Workflow
This workflow outlines the typical steps for evaluating a Myt1 inhibitor in cell-based assays.
Caption: A standard workflow for testing Myt1 inhibitors in vitro.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting unexpected results in Myt1 inhibitor experiments.
Caption: A decision tree for troubleshooting Myt1 inhibitor experiments.
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reparerx.com [reparerx.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reparerx.com [reparerx.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PD0166285 sensitizes esophageal squamous cell carcinoma to radiotherapy by dual inhibition of WEE1 and PKMYT1 [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
strategies to enhance Myt1 inhibitor delivery to target cells
Myt1 Inhibitor Delivery Technical Support Center
Welcome to the technical support center for researchers utilizing Myt1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Myt1 inhibitors?
A1: Myt1 is a protein kinase that acts as a crucial regulator of the G2/M cell cycle checkpoint.[1] It functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), which prevents cells from entering mitosis prematurely.[1][2][3][4] Myt1 inhibitors block this activity, leading to an accumulation of active CDK1. This forces cells, particularly cancer cells with existing DNA damage or replication stress, to enter mitosis before they are ready, resulting in a process called "mitotic catastrophe" and subsequent cell death.[4] Myt1 is primarily located in the cytoplasm, associated with the endoplasmic reticulum and Golgi apparatus.[1][2][5]
Q2: My Myt1 inhibitor is precipitating out of solution in my cell culture medium. What can I do?
A2: Poor aqueous solubility is a common issue for many small molecule inhibitors.[6][7] Here are several strategies to address this:
-
Optimize Solvent Concentration: Most inhibitors are supplied in a stock solution of DMSO. Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to avoid solvent toxicity while maintaining solubility.[8]
-
Use a Carrier Protein: Adding bovine serum albumin (BSA) to your serum-free media can sometimes help solubilize hydrophobic compounds.[8]
-
Test Different Formulations: Consider using formulation strategies to enhance solubility. This can include complexing the inhibitor with cyclodextrins or using nanoparticle-based delivery systems.[7]
-
Sonication: Gentle sonication of the media after adding the inhibitor can help disperse small aggregates, but be cautious not to damage media components.[8]
-
pH Adjustment: If the inhibitor has ionizable groups, slight adjustments to the medium's pH (within a range tolerated by your cells) might improve solubility.[8]
Q3: I am not observing the expected cell cycle arrest or cell death phenotype after treating my cells with a Myt1 inhibitor. What are some possible causes?
A3: Several factors could contribute to a lack of expected phenotype. Here is a troubleshooting workflow to consider:
-
Confirm Inhibitor Activity: Ensure your inhibitor is active. Aliquot stock solutions to avoid repeated freeze-thaw cycles which can degrade the compound.[9] As a positive control, test the inhibitor on a cell line known to be sensitive to Myt1 inhibition.[9]
-
Verify Target Engagement: Use Western blotting to check for downstream effects of Myt1 inhibition. A key indicator is a decrease in the inhibitory phosphorylation of CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][3]
-
Assess Cell Line Dependency: The effectiveness of Myt1 inhibition can be highly dependent on the genetic background of the cell line.[1] For instance, cells with vulnerabilities like CCNE1 amplification are often more sensitive.[1] Your cell line may not be dependent on the G2/M checkpoint for survival.
-
Consider Resistance Mechanisms: Cells can develop resistance. One known mechanism is the overexpression of Myt1 itself, which may require higher inhibitor concentrations to achieve a response.[10][11][12] Another possibility is the upregulation of parallel signaling pathways that compensate for Myt1 inhibition.[13]
-
Optimize Drug Concentration and Exposure Time: Perform a dose-response curve and a time-course experiment to determine the optimal concentration (IC50) and duration of treatment for your specific cell line.[9][14]
Troubleshooting Guides
Guide 1: Low Cellular Uptake of Myt1 Inhibitor
If you suspect your Myt1 inhibitor is not efficiently entering the target cells, consider these advanced delivery strategies.
| Delivery Strategy | Description | Key Advantages | Common Challenges |
| Liposomal Nanoparticles | Encapsulation of the inhibitor within a lipid bilayer vesicle. | Improves solubility of hydrophobic drugs; Can be surface-modified for targeted delivery; Protects drug from degradation.[15][16] | Potential for premature drug release; Can be cleared by the reticuloendothelial system. |
| Polymeric Nanoparticles | Encapsulation within a biodegradable polymer matrix (e.g., PLGA). | Provides sustained and controlled drug release; Good stability.[15][17] | Can be complex to synthesize; Potential for polymer toxicity. |
| Cell-Penetrating Peptides (CPPs) | Covalent conjugation of the inhibitor to a short peptide sequence that facilitates translocation across the cell membrane. | Direct delivery into the cytoplasm; Enhances uptake of various cargo types. | Potential for immunogenicity; Lack of cell-type specificity. |
| Amphiphilic Assemblies | Using small amphiphilic molecules to form aggregates that can encapsulate hydrophobic drugs.[18][19] | Can enhance solubility and stability; May show pH-dependent drug release.[19] | Biocompatibility of the carrier molecule must be thoroughly tested.[18] |
Guide 2: Off-Target Effects and Cytotoxicity
Distinguishing between specific Myt1 inhibition and general cytotoxicity is critical for data interpretation.
| Issue | Troubleshooting Step | Rationale |
| High background cytotoxicity | 1. Perform a counter-screen: Test the inhibitor on a cell line where Myt1 has been knocked out or knocked down. 2. Use a structurally distinct Myt1 inhibitor: Confirm the phenotype with a different chemical scaffold that targets Myt1. | If the effect persists in the absence of the target, it is likely an off-target effect. A similar phenotype with a different inhibitor strengthens the conclusion that the effect is on-target.[20] |
| Solvent-induced toxicity | 1. Run a vehicle control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment. 2. Lower the final solvent concentration. | This control is essential to ensure that the observed cell death is due to the inhibitor and not the delivery vehicle.[14] |
| Non-specific activity | 1. Assess inhibitor stability: Check if the inhibitor is stable in the culture medium over the course of the experiment. 2. Include negative control compounds: Use an inactive analogue of your inhibitor if available. | Degradation products may have different activities. An inactive analogue helps control for effects related to the chemical structure but not the specific inhibitory action.[] |
Visualizations
Myt1 Signaling Pathway
Caption: The Myt1 kinase signaling pathway in G2/M cell cycle regulation.
Experimental Workflow: Troubleshooting Low Inhibitor Efficacy
Caption: A logical workflow for troubleshooting lack of efficacy of a Myt1 inhibitor.
Strategies for Enhanced Myt1 Inhibitor Delivery
Caption: Overview of .
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-Based Assay
This protocol measures the level of ATP, an indicator of metabolically active, viable cells.
Materials:
-
Cells of interest
-
Myt1 inhibitor and vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates suitable for luminescence
-
ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the Myt1 inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Assay Reagent Preparation: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add the ATP assay reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio with the culture medium). Mix on an orbital shaker for 2 minutes to induce cell lysis.[22]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental wells. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results to determine the IC50 value.
Protocol 2: Western Blot for CDK1 Phosphorylation
This protocol verifies target engagement by detecting changes in the phosphorylation status of CDK1.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-phospho-CDK1 (Tyr15), Anti-total-CDK1, Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with the Myt1 inhibitor for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To check for total protein and loading controls, the membrane can be stripped and re-probed with antibodies for total CDK1 and GAPDH.
-
Analysis: Quantify the band intensities. A successful Myt1 inhibition should result in a decreased ratio of phospho-CDK1 to total-CDK1.
References
- 1. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Human Myt1 is a cell cycle-regulated kinase that inhibits Cdc2 but not Cdk2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. sdbonline.org [sdbonline.org]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 12. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. resources.biomol.com [resources.biomol.com]
- 22. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
Validation & Comparative
Myt1 vs. Wee1 Inhibitors: A Comparative Guide for Cancer Research
A new frontier in cancer therapy is emerging with the targeted inhibition of cell cycle checkpoint kinases. Among these, Myt1 and Wee1, key regulators of the G2/M transition, have garnered significant attention. This guide provides a comprehensive comparison of Myt1 and Wee1 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, performance, and the experimental data supporting their therapeutic potential.
Myt1 and Wee1 are serine/threonine kinases that play crucial, albeit slightly different, roles in preventing premature entry into mitosis. Both kinases act by phosphorylating and inhibiting Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry. However, their specific phosphorylation sites and subcellular localizations differ, leading to distinct biological outcomes and therapeutic strategies. Wee1 primarily phosphorylates CDK1 on the Tyrosine 15 (Tyr15) residue within the nucleus. In contrast, Myt1, a membrane-associated kinase found in the endoplasmic reticulum and Golgi apparatus, can phosphorylate CDK1 on both Threonine 14 (Thr14) and Tyr15. This dual phosphorylation by Myt1 provides an additional layer of CDK1 inhibition.
In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to TP53 mutations), the G2/M checkpoint becomes critical for survival, allowing time for DNA repair before cell division. This dependency makes both Myt1 and Wee1 attractive targets for anticancer therapies. By inhibiting these kinases, cancer cells are forced into premature and catastrophic mitosis, leading to cell death.
Mechanism of Action: A Tale of Two Kinases
The primary mechanism of action for both Myt1 and Wee1 inhibitors is the abrogation of the G2/M checkpoint. By preventing the inhibitory phosphorylation of CDK1, these small molecules lead to the premature activation of the CDK1/Cyclin B1 complex. This untimely activation forces cells with damaged DNA to enter mitosis, resulting in a phenomenon known as mitotic catastrophe and subsequent apoptosis.
While their overarching goal is the same, the nuances in their targets offer different therapeutic opportunities. Wee1 inhibition has been more extensively studied, with inhibitors like adavosertib (AZD1775) advancing to clinical trials. However, a significant challenge has been the development of resistance, often attributed to the compensatory upregulation of Myt1. This has led to the exploration of Myt1 inhibitors, such as RP-6306, both as single agents and in combination with Wee1 inhibitors to achieve a more profound and durable anti-tumor response. The combined inhibition of both kinases is a promising strategy to overcome resistance and induce synthetic lethality in cancer cells.[1]
Performance Data: A Head-to-Head Comparison
The following tables summarize key quantitative data for representative Myt1 and Wee1 inhibitors, highlighting their potency and effects on cancer cells. The data presented here is a compilation from various studies and direct comparative experiments.
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Line | IC50 (Cell Viability) | Reference(s) |
| RP-6306 | Myt1 (PKMYT1) | 3.1 nM | OVCAR3 | Not specified | --INVALID-LINK-- |
| Wee1 | 4,800 nM | ||||
| Adavosertib (AZD1775) | Wee1 | 5.2 nM | Various solid tumors | Not specified | --INVALID-LINK-- |
| Myt1 | >1,000 nM |
Table 1: Inhibitor Potency and Selectivity. This table showcases the biochemical potency (IC50) of RP-6306 and adavosertib against their primary targets and their selectivity over the other kinase.
| Cell Line | Treatment | % of Cells in G2/M Phase | Apoptosis (% of cells) | Reference(s) |
| OVCAR8 | Control | ~20% | ~9% | --INVALID-LINK-- |
| Adavosertib (500 nM, 72h) | ~45% | ~27% | --INVALID-LINK-- | |
| CAOV3 | Control | ~25% | ~13% | --INVALID-LINK-- |
| Adavosertib (500 nM, 72h) | ~50% | ~32% | --INVALID-LINK-- | |
| U2OS | Control | Not specified | Not specified | --INVALID-LINK-- |
| RP-6306 + Adavosertib (low dose) | Not specified | Synergistic cell killing | --INVALID-LINK-- |
Table 2: Cellular Effects of Myt1 and Wee1 Inhibition. This table summarizes the impact of inhibitor treatment on cell cycle distribution and apoptosis in different cancer cell lines.
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes affected by Myt1 and Wee1 inhibitors and the methodologies used to study them, the following diagrams are provided.
References
A Comparative Analysis of Myt1 Inhibitor Compounds for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, has emerged as a promising target in oncology. Its inhibition offers a strategy to induce mitotic catastrophe and selective death in cancer cells, particularly those with a dependency on the G2/M checkpoint for DNA damage repair. This guide provides a comparative analysis of different Myt1 inhibitor compounds, supported by experimental data, to aid in the selection and development of next-generation cancer therapeutics.
Performance Comparison of Myt1 Inhibitors
The following table summarizes the quantitative data for key Myt1 inhibitor compounds, highlighting their potency and selectivity.
| Compound Name | Myt1 IC50 | Wee1 IC50 | Other Kinase IC50s | Selectivity (Myt1 vs. Wee1) | Development Stage |
| Lunresertib (RP-6306) | 2 nM[1], 14 nM[2] | 4100 nM[1] | >100-fold selective over other kinases in cellular binding assays[2][3] | >2000-fold[1] | Phase 1/2 Clinical Trials[4] |
| PD-0166285 | 72 nM[5][6][7] | 24 nM[5][6][7] | Chk1: 3.433 µM[7] | 0.33-fold (more potent on Wee1)[5][6][7] | Preclinical[4] |
| SGR-3515 | Dual Wee1/Myt1 inhibitor[8] | Dual Wee1/Myt1 inhibitor[8] | Superior kinase selectivity compared to other known Wee1 and Myt1 inhibitors[9] | N/A (Dual Inhibitor) | Phase 1 Clinical Trial[8] |
| EVT-0002518 | Sub-nanomolar[10] | High selectivity over Wee1[10] | Excellent selectivity over the wider kinome[10] | High[10] | Preclinical[10] |
Myt1 Signaling Pathway in G2/M Checkpoint Control
Myt1, along with its counterpart Wee1, plays a crucial role in preventing premature entry into mitosis. It does so by phosphorylating and inactivating the Cyclin B-CDK1 complex, the master regulator of mitotic entry. This pathway is a critical checkpoint for cells to repair any DNA damage before dividing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. schrodinger.com [schrodinger.com]
- 9. Schrödinger, Inc. - Schrödinger Presents SGR-3515 Preclinical Data at 2024 EORTC-NCI-AACR Symposium [ir.schrodinger.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
A Comparative Guide to Validating Myt1 Inhibitor Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The validation of inhibitor specificity and selectivity is a critical step in the development of targeted therapies. This guide provides a comprehensive comparison of methodologies and data for validating inhibitors of Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental processes.
Myt1 Signaling Pathway and Inhibition
Myt1 kinase, along with Wee1, plays a crucial role in preventing premature entry into mitosis by phosphorylating and inactivating the Cyclin B-Cdk1 complex.[1][2] Specifically, Myt1 phosphorylates Cdk1 on both Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3] Inhibition of Myt1 can lead to the unscheduled activation of Cdk1, forcing cells with DNA damage or replication stress into premature mitosis and subsequent cell death, a concept known as synthetic lethality. This makes Myt1 an attractive target in oncology, particularly for tumors with specific genetic vulnerabilities like CCNE1 amplification.[4][5][6]
Caption: Myt1 Signaling Pathway and Point of Inhibition.
Comparative Analysis of Myt1 Inhibitors
The specificity and selectivity of Myt1 inhibitors are paramount to minimize off-target effects and enhance therapeutic efficacy. Below is a comparison of several small molecule inhibitors that have been evaluated for their activity against Myt1.
| Inhibitor | Myt1 IC50 (nM) | Wee1 IC50 (nM) | Key Off-Targets (Kinome Scan) | Reference(s) |
| RP-6306 | 14 (biochemical) | 4,100 | Ephrin family kinases (EPHA1, EPHB1, etc.) | [7][8] |
| 2.5 (cellular EC50) | 4,800 (cellular EC50) | [9] | ||
| PD166285 | 72 | Potent inhibitor | Src, FGFR1, PDGFRβ | [10][11] |
| Adavosertib (AZD1775) | Less active | Potent inhibitor | PLK1 | [12][13] |
| Dasatinib | Nanomolar affinity | Not a primary target | Abl, Src family kinases, c-Kit, PDGFRβ | [3][14] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific assay conditions.
Experimental Protocols for Inhibitor Validation
Objective validation of Myt1 inhibitor specificity and selectivity requires a combination of biochemical and cell-based assays.
Biochemical Assays: Assessing Direct Enzyme Inhibition
These assays determine the direct inhibitory effect of a compound on the kinase activity of purified Myt1 enzyme.
1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant Myt1 kinase in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide containing the Cdk1 phosphorylation sites) and ATP in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 5 µL of the Myt1 kinase solution.
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
Cell-Based Assays: Evaluating Target Engagement and Downstream Effects
These assays assess the inhibitor's activity within a cellular context, confirming target engagement and its impact on the Myt1 signaling pathway.
1. NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to Myt1 within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged Myt1 and a fluorescent tracer that binds to the kinase.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing a Myt1-NanoLuc® fusion protein.
-
24-48 hours post-transfection, harvest the cells and resuspend them in Opti-MEM medium.
-
-
Assay Setup:
-
In a white 384-well plate, dispense the cell suspension.
-
Prepare serial dilutions of the test inhibitor in DMSO and add to the wells.
-
Add a fluorescent tracer that binds to Myt1.
-
-
BRET Measurement:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-enabled plate reader.
-
-
Data Analysis:
2. Western Blotting for Phospho-Cdk1 (Thr14)
This technique measures the phosphorylation status of a direct downstream target of Myt1, p-Cdk1 (Thr14), to assess the functional consequence of Myt1 inhibition.
Protocol:
-
Sample Preparation:
-
Culture cells (e.g., a cancer cell line with high Myt1 expression) and treat with various concentrations of the Myt1 inhibitor for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Cdk1 (Thr14) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for total Cdk1 as a loading control.
-
Quantify the band intensities to determine the relative levels of p-Cdk1 (Thr14).[19][20][21]
-
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. content.protocols.io [content.protocols.io]
- 6. promega.com [promega.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. PD0166285 (PD049371, IFPPYSWJNWHOLQ-UHFFFAOYSA-N) [probes-drugs.org]
- 11. Drug: Dasatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. vghtc.gov.tw [vghtc.gov.tw]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. promega.com [promega.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. addgene.org [addgene.org]
- 20. origene.com [origene.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Navigating the Kinome: A Comparative Guide to Myt1 Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern drug discovery. Myt1 kinase, a key negative regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic target in oncology. However, the clinical success of kinase inhibitors is often dictated by their selectivity. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides an objective comparison of the cross-reactivity profiles of prominent Myt1 inhibitors, supported by available experimental data, to aid researchers in selecting the most appropriate tools for their studies.
Introduction to Myt1 and its Role in Cell Cycle Control
Myt1 is a member of the Wee1-like family of protein kinases that plays a crucial role in preventing premature entry into mitosis. It does so by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a master regulator of mitotic entry.[1] Specifically, Myt1 phosphorylates CDK1 on two inhibitory residues, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2] This dual phosphorylation ensures that CDK1 remains inactive until the cell has successfully completed the S and G2 phases and is ready for division. Many cancer cells have defects in their G1 checkpoint and are therefore more reliant on the G2/M checkpoint for DNA repair, making Myt1 an attractive target for therapeutic intervention.[1] Inhibition of Myt1 leads to the premature activation of CDK1, forcing cancer cells into mitosis with unrepaired DNA, which can result in mitotic catastrophe and cell death.
Comparative Analysis of Myt1 Inhibitor Selectivity
This section compares the kinase selectivity of three key inhibitors that have been reported to target Myt1: PD0166285, a dual Wee1/Myt1 inhibitor; Adavosertib, a potent Wee1 inhibitor with activity against Myt1; and Lunresertib, a highly selective Myt1 inhibitor. The data presented below is compiled from various studies, and it is important to note that assay conditions may differ between studies, potentially impacting direct comparability.
Table 1: Cross-Reactivity Profile of Selected Myt1 Inhibitors
| Kinase Target | PD0166285 IC50 (nM) | Adavosertib (AZD1775) IC50 (nM) | Lunresertib (RP-6306) IC50 (nM) |
| Myt1 (PKMYT1) | 72 [3] | >520 (>100-fold selective for Wee1)[4] | 14 [5] |
| Wee1 | 24[3] | 5.2[4][6] | - |
| Chk1 | 3433[3] | - | - |
| c-Src | Inhibitory activity reported[7][8] | - | - |
| EGFR | Inhibitory activity reported[7][8] | - | - |
| FGFR1 | Inhibitory activity reported[7][8] | - | - |
| PDGFRβ | Inhibitory activity reported[7][8] | - | - |
| Yes | - | 14[4] | - |
| PLK1 | - | Reported as a target[9] | - |
PD0166285 is a pyridopyrimidine compound that demonstrates potent inhibition of both Wee1 and Myt1 kinases.[3][10] However, it is often described as a "non-selective" inhibitor due to its activity against a range of other kinases, including c-Src, EGFR, FGFR1, and PDGFRβ.[7][8] This promiscuity can be a significant confounding factor in research settings and may contribute to off-target toxicities in a clinical context.
Adavosertib (AZD1775) is a well-characterized, potent, and selective inhibitor of Wee1 kinase.[4][6][11] While its primary target is Wee1, it has been shown to be over 100-fold more selective for Wee1 compared to Myt1.[4] A broader kinase screen of 223 kinases revealed that at a concentration of 1 µM, only eight kinases were inhibited by more than 80%, with Yes kinase being a notable off-target.[12] There is some debate in the literature regarding its selectivity, with some studies suggesting it may also inhibit Polo-like kinase 1 (PLK1).[9]
Lunresertib (RP-6306) is a first-in-class, orally available, and highly selective inhibitor of PKMYT1.[5][13] It exhibits potent inhibition of Myt1 with an IC50 of 14 nM and is reported to have a high degree of selectivity over other kinases in cellular binding assays.[5] This high selectivity makes Lunresertib a valuable tool for specifically interrogating the function of Myt1.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to generate the selectivity data, the following diagrams illustrate the Myt1 signaling pathway and a general workflow for kinase inhibition assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used for determining kinase inhibitor selectivity.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.
Detailed Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
The total reaction volume is typically 5-25 µL.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Mix the plate gently.
-
Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well.
-
Mix the plate gently.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light produced is correlated with the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the interaction of a test compound with a specific target protein.
Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor). When the tracer binds to the NanoLuc®-tagged protein, the close proximity allows for energy transfer upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Culture the cells for approximately 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in an appropriate assay buffer.
-
-
Assay Setup:
-
Dispense the cell suspension into a multi-well plate.
-
Add the test compound at various concentrations to the wells.
-
Add the fluorescent NanoBRET™ tracer to all wells.
-
-
Signal Detection:
-
Add the NanoBGlo® Substrate to initiate the luminescent reaction.
-
Measure the donor emission (at 460 nm) and the acceptor emission (at >600 nm) simultaneously using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target protein.
-
Conclusion
The choice of a Myt1 inhibitor for research or therapeutic development should be guided by a thorough understanding of its kinase selectivity profile. For studies requiring specific inhibition of Myt1 with minimal confounding off-target effects, highly selective inhibitors like Lunresertib (RP-6306) are the preferred choice. Adavosertib (AZD1775) , while primarily a Wee1 inhibitor, can be used to study the combined effects of potent Wee1 and weaker Myt1 inhibition. PD0166285 , due to its broader kinase activity, should be used with caution, and its effects should be interpreted in the context of its polypharmacology. The detailed experimental protocols provided herein offer a foundation for researchers to independently assess the selectivity of these and other kinase inhibitors. As the field of kinase inhibitor development continues to evolve, a rigorous evaluation of cross-reactivity will remain paramount for the successful translation of these targeted therapies from the laboratory to the clinic.
References
- 1. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC10326086 - Adavosertib (AZD1775) does not prolong the QTc interval in patients with advanced solid tumors: a phase I open-label study. - OmicsDI [omicsdi.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase II Study of the WEE1 Inhibitor Adavosertib in Recurrent Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe Adavosertib | Chemical Probes Portal [chemicalprobes.org]
- 13. Press Release Service: Repare Therapeutics Announces Positive Initial Data from Phase 1 MYTHIC Clinical Trial Evaluating Lunresertib Alone and in Combination with Camonsertib - CRISPR Medicine [crisprmedicinenews.com]
Myt1 Inhibition: A Comparative Analysis of Effects in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The protein kinase Myt1, a key regulator of the G2/M cell cycle checkpoint, has emerged as a promising target in oncology. Its role in preventing premature entry into mitosis by inhibiting cyclin-dependent kinase 1 (CDK1) is particularly critical for cancer cells, which often harbor defects in earlier cell cycle checkpoints. This guide provides a comprehensive comparison of the effects of Myt1 inhibition in normal versus cancer cells, supported by experimental data, detailed protocols, and pathway visualizations to inform research and drug development efforts.
Differential Effects of Myt1 Inhibition: A Summary
Myt1 inhibition elicits distinct responses in normal and cancerous cells, primarily due to the inherent differences in their cell cycle regulation and dependencies. Cancer cells, frequently characterized by a dysfunctional G1/S checkpoint (e.g., due to p53 mutations), become highly reliant on the G2/M checkpoint to repair DNA damage and ensure survival.[1][2] This dependency creates a therapeutic window where inhibiting Myt1 can selectively drive cancer cells into a catastrophic mitotic death while sparing normal cells.
In normal, unperturbed cell cycles, Myt1 function appears to be less critical, and its inhibition is reported to have minimal toxicity.[3] Studies have shown that Myt1 is dispensable in normal cells, suggesting a degree of redundancy in cell cycle regulation that is absent in many cancer types.[3] This differential effect forms the basis of the therapeutic strategy behind Myt1 inhibitors.
Quantitative Analysis of Myt1 Inhibition
The selective action of Myt1 inhibitors is evident in preclinical studies. For instance, the Myt1 inhibitor RP-6306 has shown potent activity against cancer cell lines with CCNE1 amplification, a genetic alteration that causes high replication stress and increases reliance on the G2/M checkpoint. In contrast, cell lines without this amplification, serving as a proxy for cells with more robust cell cycle control, are significantly less affected.
| Cell Line | Genetic Background | Myt1 Inhibitor | IC50 / Effect | Reference |
| OVCAR-3 (Ovarian Cancer) | CCNE1-amplified | RP-6306 | IC50: 3.1 ± 1.2 nM (biochemical) | [4] |
| HCC1569 (Breast Cancer) | CCNE1-amplified | RP-6306 | Significant tumor growth inhibition (up to 79%) in xenografts | [4] |
| SUM149PT (Breast Cancer) | CCNE1-normal | RP-6306 | No significant tumor growth inhibition in xenografts | [5] |
| A2780 (Ovarian Cancer) | CCNE1-normal | RP-6306 | No significant tumor growth inhibition in xenografts | [5] |
| HeLa (Cervical Cancer) | Myt1 Overexpression | Adavosertib (Wee1 inhibitor) | IC50 increased from 120 nM to 308 nM | [6][7] |
| Non-tumorigenic cell lines | N/A | RP-6306 | Higher IC50 compared to tumorigenic lines | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-Buffered Saline (PBS), sterile-filtered
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (50 µg/mL in distilled water)
-
5 mL flow cytometry tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample. For adherent cells, trypsinize and collect. For suspension cells, collect directly.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in 3 mL of PBS, and centrifuge again.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubation: Incubate the fixed cells on ice for at least 30 minutes. For long-term storage, cells can be kept in 70% ethanol at 4°C for several months.[7]
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes as ethanol-fixed cells are less dense. Carefully discard the supernatant. Wash the cell pellet twice with 3 mL of PBS.[7]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution.[7][9]
-
Propidium Iodide Staining: Add 400 µL of PI solution to the cell suspension and mix well.[7]
-
Incubation: Incubate the cells at room temperature for 5-10 minutes, protected from light.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and collect data for at least 10,000 events, excluding doublets.[7][9]
In Vitro CDK1 Kinase Assay
This assay measures the activity of CDK1 and can be used to assess the inhibitory effect of Myt1 or its inhibitors.
Materials:
-
Purified recombinant CDK1/Cyclin B1
-
Purified substrate protein (e.g., a fragment of a known CDK1 substrate like CENP-F)
-
5x Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM DTT)
-
ATP solution (e.g., 10 mM)
-
[γ-³²P]ATP (for radioactive detection) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
SDS-PAGE gels and reagents
-
Phosphorimager or other detection system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical reaction might include:
-
5x Kinase Assay Buffer
-
Substrate protein
-
Purified CDK1/Cyclin B1
-
Myt1 protein (if assessing its inhibitory activity) or Myt1 inhibitor at various concentrations
-
Distilled water to the final volume
-
-
Initiate Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive assays). A final ATP concentration in the micromolar range is common.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). The optimal time may need to be determined empirically.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Boil the samples for 5 minutes and then separate the proteins by SDS-PAGE.
-
Detection:
-
Radioactive: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the phosphorylated substrate.
-
Non-Radioactive (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.[5]
-
-
Analysis: Quantify the band intensity (radioactive) or luminescence (non-radioactive) to determine the level of substrate phosphorylation and thereby the CDK1 activity. Compare the activity in the presence and absence of the Myt1 inhibitor.
Conclusion
The inhibition of Myt1 presents a compelling strategy for cancer therapy, capitalizing on the increased reliance of many tumors on the G2/M checkpoint. Preclinical data strongly suggest that Myt1 inhibitors can selectively induce mitotic catastrophe in cancer cells, particularly those with specific genetic vulnerabilities like CCNE1 amplification, while exhibiting a favorable safety profile with minimal impact on normal cells. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of Myt1 inhibition and to screen for novel therapeutic compounds. The continued exploration of Myt1's role in both normal and pathological contexts will be crucial for the successful clinical translation of Myt1-targeted therapies.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ucl.ac.uk [ucl.ac.uk]
Myt1 Inhibitors: A Comparative Guide to Synergistic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Myt1 kinase, a key regulator of the G2/M cell cycle checkpoint, is emerging as a promising strategy in oncology. By forcing cancer cells with existing DNA damage or replication stress into premature and catastrophic mitosis, Myt1 inhibitors can induce cell death. This guide provides a comparative overview of the synergistic effects observed when Myt1 inhibitors are combined with other anticancer agents, supported by preclinical data. We delve into the experimental protocols used to demonstrate these synergies and visualize the underlying molecular pathways.
Quantitative Analysis of Synergistic Effects
The synergy of Myt1 inhibitors with other cancer drugs is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the combination index (CI), where a CI value less than 1 indicates synergy. The following tables summarize key preclinical findings for various Myt1 inhibitor combinations.
| Myt1 Inhibitor | Combination Drug | Cancer Type | Key Findings | Reference |
| RP-6306 (Lunresertib) | Adavosertib (Wee1 inhibitor) | Ovarian Cancer (U2OS cell line) | Strong synergistic interaction observed at low nanomolar concentrations. At 100 nM of each drug, the combination led to efficient killing of most cancer cells, whereas single-agent treatment had a negligible effect. | [1],[2],[3] |
| RP-6306 (Lunresertib) | Debio 0123 (Wee1 inhibitor) | Ovarian and Breast Cancer | Highly synergistic in vitro and in vivo, leading to rapid and deep tumor regressions in patient-derived xenograft (PDX) models. | [4],[5],[6],[7] |
| RP-6306 (Lunresertib) | Gemcitabine (Chemotherapy) | CCNE1-amplified Cancers (e.g., Breast, Ovarian) | Demonstrated tumor regression and superior efficacy compared to single-agent treatment in multiple CCNE1-amplified models. | [8], |
| SGR-3515 (Dual Wee1/Myt1 inhibitor) | Carboplatin (Chemotherapy) | Solid Tumors | Achieved synergistic anti-tumor activity in xenograft models without significantly worsening hematological effects. | [9] |
| ACR-2316 (Dual Wee1/PKMYT1 inhibitor) | - (Monotherapy vs. other inhibitors) | Ovarian Cancer | ACR-2316 demonstrated a more potent IC50 (24 nM) compared to other Wee1/PKMYT1 inhibitors like azenosertib (130 nM), adavosertib (136 nM), and lunresertib (345 nM) in cell viability assays. | [10] |
Signaling Pathways and Mechanisms of Action
Myt1 and the related kinase Wee1 are critical regulators of the G2/M checkpoint. They act by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. The inhibition of Myt1, especially in combination with other agents that induce DNA damage or replication stress, leads to the accumulation of DNA damage and forces cells into a lethal mitotic catastrophe.
Myt1/Wee1 Signaling Pathway in G2/M Checkpoint Control
The following diagram illustrates the roles of Myt1 and Wee1 in regulating CDK1 activity and how their inhibition can lead to mitotic catastrophe.
Caption: Myt1 and Wee1 inhibit CDK1, preventing premature mitosis.
Experimental Workflow for Assessing Drug Synergy
A typical workflow to evaluate the synergistic effects of a Myt1 inhibitor with another anti-cancer drug is depicted below.
Caption: A typical workflow for assessing drug synergy in preclinical studies.
Detailed Experimental Protocols
Cell Viability Assay (Crystal Violet)
This assay is used to determine the number of viable cells in a culture after treatment with the drugs of interest.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-2,000 cells per well and incubate for 24 hours to allow for attachment.[13]
-
Drug Treatment: Treat the cells with a range of concentrations of the Myt1 inhibitor, the combination drug, and the combination of both. Include a vehicle-only control. Incubate for 72 hours.[13]
-
Fixation: Discard the culture medium and fix the cells with 1% glutaraldehyde in PBS for 20 minutes.[13]
-
Staining: Remove the fixation solution and stain the cells with 0.02% crystal violet in deionized water for 30 minutes.[13]
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.[13]
-
Solubilization: Add a solubilization solution (e.g., 70% ethanol) to each well to dissolve the stain.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.[13]
Clonogenic Assay
This assay assesses the ability of single cells to survive treatment and form colonies.[14][15][16]
-
Cell Seeding: Plate a known number of cells in 6-well plates. The number of cells will vary depending on the expected toxicity of the treatment.
-
Treatment: Allow cells to attach overnight, then treat with the Myt1 inhibitor, combination drug, or the combination for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 1-3 weeks, allowing colonies to form.[17]
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet.[17]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.[18][19][20]
-
Cell Collection: After drug treatment, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at 4°C.[18]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.[19]
Conclusion
The preclinical data strongly suggest that Myt1 inhibitors hold significant promise as synergistic partners for a range of cancer therapies. The combination of Myt1 inhibitors with Wee1 inhibitors or DNA-damaging agents has consistently demonstrated enhanced anti-tumor activity in various cancer models. The primary mechanism of this synergy lies in the induction of mitotic catastrophe by overriding the G2/M checkpoint in cancer cells with compromised DNA integrity. Further clinical investigation of these combination strategies is warranted to translate these promising preclinical findings into effective cancer treatments.
References
- 1. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Debiopharm and Repare Therapeutics Partner to Explore the Synthetic Lethal Combination of PKMYT1 and WEE1 Inhibition in Cancer - Debiopharm [debiopharm.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. Repare Therapeutics and Debiopharm Partner to Explore the Synthetic Lethal Combination of PKMYT1 and WEE1 Inhibition in Cancer | Financial Post [financialpost.com]
- 7. debiopharm.com [debiopharm.com]
- 8. ir.reparerx.com [ir.reparerx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acrivon Therapeutics reports preclinical data on ACR-2316 | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]
- 13. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. Clonogenic Assay [en.bio-protocol.org]
- 16. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Myt1 Inhibitor Efficacy in 3D Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies increasingly relies on preclinical models that accurately recapitulate the complex tumor microenvironment. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform compared to traditional 2D cultures for evaluating the efficacy of novel therapeutics. This guide provides a comparative analysis of Myt1 inhibitors, a promising class of anti-cancer agents, focusing on their validation in 3D cell culture models.
Introduction to Myt1 in Cancer
Myt1 kinase is a critical regulator of the G2/M cell cycle checkpoint, functioning alongside Wee1 kinase to inhibit Cyclin-dependent kinase 1 (Cdk1).[1][2] This inhibition prevents premature entry into mitosis, allowing for DNA repair.[1][2] In many cancer cells with a defective G1 checkpoint, reliance on the G2/M checkpoint is heightened, making Myt1 an attractive therapeutic target.[2] Overexpression of Myt1 has been linked to resistance to various cancer therapies, including Wee1 inhibitors, further highlighting its importance in oncology.[3]
Comparative Efficacy of Myt1 Inhibitors
This section summarizes the available data on the efficacy of various Myt1 inhibitors. While direct head-to-head comparisons in 3D models are still emerging, the following tables provide a snapshot of their performance from both 2D and 3D studies.
Table 1: In Vitro Efficacy of Myt1 and Related Kinase Inhibitors
| Inhibitor | Target(s) | Cell Line | Culture Model | IC50/Effective Dose | Reference |
| Lunresertib (RP-6306) | Myt1 (highly selective) | Various CCNE1-amplified cancer cell lines | 2D | EC50: 26-93 nM | [4] |
| Myt1 | Enzyme Assay | N/A | IC50: 2 nM | [5] | |
| Wee1 | Enzyme Assay | N/A | IC50: 4100 nM | [5] | |
| PD166285 | Wee1/Myt1 (dual) | HeLa | 2D | IC50: ~250 nM (Myt1 endogenous) | [3] |
| HeLa (Myt1 overexpression) | 2D | IC50: ~400 nM | [3] | ||
| Adavosertib (AZD1775) | Wee1 (Myt1 activity) | High-Grade Serous Ovarian Cancer (Patient-Derived) | 3D Spheroids | Effective Dose: 500 nM | [6] |
| HeLa | 2D | IC50: 120 nM (Myt1 endogenous) | [3] | ||
| HeLa (Myt1 overexpression) | 2D | IC50: 308 nM | [3] |
Note: IC50/EC50 values are highly dependent on the cell line and assay conditions. Direct comparison between different studies should be made with caution.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of Myt1 inhibition and the methodologies used for its validation, the following diagrams illustrate the Myt1 signaling pathway and standardized experimental workflows.
Caption: Myt1 Signaling Pathway at the G2/M Checkpoint.
Caption: 3D Spheroid Formation and Treatment Workflow.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments to validate Myt1 inhibitor efficacy in 3D cell culture models.
3D Spheroid Cell Viability Assay (e.g., CellTiter-Glo® 3D)
Objective: To quantify the viability of cancer cell spheroids following treatment with Myt1 inhibitors.
Methodology:
-
Spheroid Formation:
-
Culture cancer cells to 70-80% confluency.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed cells (e.g., 1,000-5,000 cells/well) in a 96-well ultra-low attachment, round-bottom plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 2-4 days to allow for spheroid formation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Myt1 inhibitor and control vehicle (e.g., DMSO).
-
Carefully add the diluted compounds to the wells containing spheroids.
-
Incubate for a predetermined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in each well.
-
Lyse the spheroids by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (wells with media and reagent only).
-
Normalize the data to the vehicle-treated control wells.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Caption: Workflow for 3D Spheroid Viability Assay.
3D Spheroid Apoptosis Assay (Caspase-Glo® 3/7 3D)
Objective: To measure caspase-3 and -7 activity as an indicator of apoptosis in spheroids treated with Myt1 inhibitors.
Methodology:
-
Spheroid Formation and Treatment:
-
Follow steps 1 and 2 from the Viability Assay protocol. The treatment duration may be shorter (e.g., 24-48 hours) to capture early apoptotic events.
-
-
Apoptosis Assessment:
-
Equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of media in each well.
-
Mix by shaking on a plate shaker at 300-500 rpm for 30-60 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence.
-
Express data as fold-change in caspase activity relative to vehicle-treated controls.
-
Caption: Workflow for 3D Spheroid Apoptosis Assay.
Cell Cycle Analysis of 3D Spheroids by Flow Cytometry
Objective: To determine the effect of Myt1 inhibitors on cell cycle distribution in spheroids.
Methodology:
-
Spheroid Formation and Treatment:
-
Follow steps 1 and 2 from the Viability Assay protocol. Treatment times may vary (e.g., 24, 48, 72 hours).
-
-
Spheroid Dissociation:
-
Collect spheroids from each well into microcentrifuge tubes.
-
Wash with PBS.
-
Dissociate spheroids into a single-cell suspension using a gentle enzymatic solution (e.g., TrypLE™ Express) and mechanical disruption (pipetting).
-
-
Cell Fixation and Staining:
-
Wash the single-cell suspension with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[7]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[7][8]
-
Incubate in the dark at room temperature for 15-30 minutes.[8]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate gating strategies to exclude doublets and debris.
-
-
Data Analysis:
-
Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for Cell Cycle Analysis of 3D Spheroids.
Conclusion
The use of 3D cell culture models is crucial for the preclinical evaluation of Myt1 inhibitors. This guide provides a framework for comparing the efficacy of these agents and standardized protocols for their validation. As more data from 3D models become available, a clearer picture of the therapeutic potential of Myt1 inhibition in a physiologically relevant context will emerge, ultimately guiding the clinical development of this promising class of anti-cancer drugs.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Myt1 kinase activity via its N-terminal region in Xenopus meiosis and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Myt1-IN-4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel and potent compounds like Myt1-IN-4. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can extrapolate essential safety protocols based on the known Myt1 inhibitor, RP-6306, and general guidelines for handling potent kinase inhibitors. Kinase inhibitors are often highly potent active pharmaceutical ingredients (HPAPIs) that require stringent handling procedures to minimize exposure risk.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound, particularly in its powdered form, which poses an inhalation risk.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and changed frequently.[3] |
| Body Protection | Lab coat, sleeve protectors | Minimizes skin exposure.[1] |
| Respiratory | Use in a chemical fume hood | For handling powder, a respirator may be necessary based on risk assessment.[1][3] |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to potent compounds.
| Control Type | Specification | Rationale |
| Ventilation | Chemical fume hood or ventilated laminar flow enclosure | Reduces inhalation exposure by capturing airborne particles.[1][3] |
| Containment | Vented balance safety enclosure or glove box | Recommended for weighing and aliquoting powdered compounds to prevent dissemination.[1] |
| Facility Design | Restricted access to designated high-potency handling areas | Limits personnel exposure and prevents cross-contamination.[2] |
Operational Plans: From Receipt to Disposal
A clear and structured operational plan ensures consistency and safety throughout the handling lifecycle of this compound.
Receiving and Storage
| Parameter | Specification | Reference |
| Storage Temperature | Store at -20°C | Based on storage recommendations for the similar compound RP-6306. |
| Container | Tightly sealed, clearly labeled container | Prevents contamination and ensures proper identification. |
| Inventory | Maintain an accurate inventory of the compound | Tracks usage and aids in waste management. |
Preparation of Stock Solutions
The following provides a general guideline for preparing stock solutions. Specific concentrations will be experiment-dependent. For RP-6306, a stock solution in DMSO is common.[4]
| Step | Action |
| 1. Pre-dissolution | Bring the vial of this compound and the solvent (e.g., DMSO) to room temperature. |
| 2. Weighing | In a vented balance enclosure, carefully weigh the desired amount of this compound. |
| 3. Dissolution | Add the appropriate volume of solvent to the this compound powder. Vortex briefly to dissolve. |
| 4. Aliquoting | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
| 5. Storage | Store the aliquots at -20°C or -80°C. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be treated as hazardous unless confirmed otherwise.[5]
Waste Segregation and Storage
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a separate, leak-proof, and compatible hazardous waste container.[6][7]
-
Storage Location: Hazardous waste must be stored in a designated "Satellite Accumulation Area" within the laboratory, away from general lab traffic.[8]
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical contents.
-
Containment: Keep waste containers securely capped when not in use.[8]
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.[5]
Experimental Protocols
The following are example protocols based on published research with the Myt1 inhibitor RP-6306 and can be adapted for this compound.
In Vitro Cell Viability Assay
This protocol outlines a typical experiment to assess the effect of a Myt1 inhibitor on cancer cell viability.
| Step | Procedure |
| 1. Cell Seeding | Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. |
| 2. Compound Treatment | Prepare a serial dilution of this compound in culture media. Remove the old media from the cells and add the media containing the compound. |
| 3. Incubation | Incubate the cells for a specified period (e.g., 72 hours). |
| 4. Viability Assessment | Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells according to the manufacturer's instructions. |
| 5. Data Analysis | Normalize the results to vehicle-treated control cells and plot a dose-response curve to determine the IC50 value. |
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the efficacy of a Myt1 inhibitor in a mouse xenograft model.
| Step | Procedure |
| 1. Cell Implantation | Subcutaneously implant cancer cells into the flank of immunocompromised mice. |
| 2. Tumor Growth | Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³). |
| 3. Treatment | Randomize the mice into vehicle and treatment groups. Administer this compound orally or via another appropriate route at a predetermined dose and schedule. |
| 4. Monitoring | Measure tumor volume and body weight regularly throughout the study. |
| 5. Endpoint | At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). |
Myt1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Myt1 signaling pathway and a typical experimental workflow for evaluating a Myt1 inhibitor.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
